TD52 dihydrochloride
Beschreibung
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Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C24H18Cl2N4 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C24H16N4.2ClH/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23;;/h1-2,5-16H,(H,25,27)(H,26,28);2*1H |
InChI-Schlüssel |
PACBAUWYKBMOLH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C.Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TD52 Dihydrochloride: A Technical Guide to its Mechanism of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD52 dihydrochloride, a derivative of the tyrosine kinase inhibitor Erlotinib, has emerged as a potent anti-cancer agent with a distinct mechanism of action. This document provides a comprehensive technical overview of the core mechanism by which TD52 exerts its therapeutic effects, focusing on its role as an inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). Through the modulation of the CIP2A/PP2A/p-Akt signaling pathway, TD52 effectively induces apoptosis in cancer cells, particularly in challenging subtypes such as triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC). This guide details the molecular interactions, signaling cascades, and provides a summary of quantitative data and detailed experimental protocols relevant to the study of TD52.
Introduction
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. In many cancers, the activity of PP2A is suppressed by endogenous inhibitors, a key one being the oncoprotein CIP2A. Elevated levels of CIP2A are associated with poor prognosis and therapeutic resistance in various malignancies. This compound has been identified as an orally active and potent small molecule that indirectly inhibits CIP2A, leading to the reactivation of PP2A and subsequent downstream anti-tumor effects.[1][2][3] Unlike its parent compound Erlotinib, TD52 exhibits less inhibition of the epidermal growth factor receptor (p-EGFR), highlighting its targeted action against the CIP2A pathway.[1][2]
Core Mechanism of Action: The CIP2A/PP2A/Akt Signaling Pathway
The primary mechanism of action of this compound revolves around its ability to disrupt the transcriptional regulation of the CIP2A gene. This leads to a cascade of events culminating in the induction of apoptosis in cancer cells.
Indirect Inhibition of CIP2A via Disruption of Elk1 Binding
TD52 does not directly bind to the CIP2A protein. Instead, it interferes with the binding of the transcription factor Ets-like transcription factor 1 (Elk1) to the promoter region of the CIP2A gene.[1][2] Elk1 is a known regulator of CIP2A transcription. By disturbing this interaction, TD52 effectively downregulates the transcription of CIP2A, leading to a reduction in both CIP2A mRNA and protein levels.[1]
Reactivation of Protein Phosphatase 2A (PP2A)
The reduction in CIP2A levels relieves the inhibition of PP2A. With CIP2A no longer sequestering and inhibiting it, PP2A is reactivated, restoring its tumor-suppressive phosphatase activity within the cancer cell.[1]
Dephosphorylation of p-Akt and Induction of Apoptosis
A key downstream target of the reactivated PP2A is the phosphorylated form of the protein kinase B, p-Akt. Akt is a central node in cell survival signaling pathways, and its phosphorylation (activation) promotes cell proliferation and inhibits apoptosis. The restored activity of PP2A leads to the dephosphorylation of Akt at serine 473 (p-Akt), thereby inactivating it.[1][2] The downregulation of p-Akt signaling ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the activity of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration Range | Effect | Reference |
| Anti-proliferative Activity | Triple-Negative Breast Cancer (TNBC) cells | 2-10 µM | Induces differential apoptotic effects | [2] |
| CIP2A Downregulation | TNBC cells | 5 µM | Significant downregulation of CIP2A expression | [2] |
| p-Akt Downregulation | TNBC cells | 2.5, 5, 7.5 µM | Dose-dependent downregulation of p-Akt | [2] |
| PP2A Activity | TNBC cells | 5 µM | Significant increase in PP2A phosphatase activity | [2] |
| Apoptosis Induction | Hepatocellular Carcinoma (PLC5, Huh-7, Hep3B, Sk-Hep1) | Not specified | Potent apoptotic effects | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Xenograft | MDA-MB-468 (TNBC) | 10 mg/kg/day (oral gavage) | Significant inhibition of tumor size and weight | [2] |
| Xenograft | Hepatocellular Carcinoma | Not specified | Tumor inhibition associated with PP2A reactivation and downregulation of CIP2A and p-Akt | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation (MTT Assay)
Objective: To determine the cytotoxic effect of TD52 on cancer cells.
Protocol:
-
Seed hepatocellular carcinoma or triple-negative breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of TD52 or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with TD52.
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of TD52 for 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis for Protein Expression
Objective: To determine the expression levels of CIP2A and p-Akt.
Protocol:
-
Treat cells with TD52 for the indicated times and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
PP2A Activity Assay
Objective: To measure the phosphatase activity of PP2A in cell lysates.
Protocol:
-
Treat cells with TD52 as required.
-
Lyse cells in a non-denaturing lysis buffer and collect the supernatant.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A catalytic subunit antibody conjugated to agarose beads.
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Resuspend the beads in a phosphatase assay buffer containing a specific phosphopeptide substrate for PP2A.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.
-
Quantify the absorbance at ~620-650 nm and calculate the PP2A activity relative to the total protein concentration.
Chromatin Immunoprecipitation (ChIP) Assay for Elk1 Binding
Objective: To determine if TD52 affects the binding of Elk1 to the CIP2A promoter.
Protocol:
-
Treat cells with TD52 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Immunoprecipitate the chromatin overnight with an anti-Elk1 antibody or a control IgG.
-
Collect the immune complexes with protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific for the Elk1 binding site on the CIP2A promoter to quantify the amount of precipitated DNA.
Experimental Workflow Diagrams
Caption: MTT Assay Workflow.
Caption: ChIP Assay Workflow.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in many cancers: the suppression of the tumor suppressor PP2A by the oncoprotein CIP2A. Its mechanism of action, involving the indirect inhibition of CIP2A transcription via interference with Elk1 binding, leads to the reactivation of PP2A, subsequent dephosphorylation and inactivation of the pro-survival kinase Akt, and ultimately, the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of TD52 and other modulators of the CIP2A/PP2A/Akt signaling axis.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
TD52 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD52 dihydrochloride is a synthetic, orally active small molecule and a derivative of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Unlike its parent compound, TD52 exhibits potent anticancer activity through a distinct, EGFR-independent mechanism. It functions as a powerful inhibitor of the oncoprotein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A), leading to the reactivation of the tumor-suppressing protein phosphatase 2A (PP2A). This reactivation triggers a cascade of events culminating in apoptosis, particularly in cancer cells where the CIP2A-PP2A axis is dysregulated, such as in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).[1]
Chemical and Physical Properties
This compound is the salt form of the active compound TD52. The dihydrochloride salt enhances solubility and stability for research and potential therapeutic applications.
| Property | Value | Source |
| Chemical Name | N2,N3-bis(3-ethynylphenyl)-2,3-quinoxalinediamine dihydrochloride | [1][2] |
| CAS Number | 1798328-24-1 (for parent compound) | [1][2][3] |
| Molecular Formula | C24H16N4·2HCl | N/A |
| Molecular Weight | 433.33 g/mol (dihydrochloride); 360.41 g/mol (free base) | [2] |
| Appearance | White to yellow solid | [3] |
| Solubility | Soluble in DMSO and DMF | [1][3] |
Mechanism of Action
TD52 exerts its anticancer effects by modulating the CIP2A/PP2A/p-Akt signaling pathway.[1] CIP2A is an oncoprotein that inhibits the tumor suppressor function of PP2A. By inhibiting CIP2A, TD52 restores PP2A activity, leading to the dephosphorylation and subsequent inactivation of the pro-survival kinase Akt. The downregulation of p-Akt ultimately promotes apoptosis in cancer cells.
Furthermore, TD52 has been shown to indirectly suppress CIP2A expression at the transcriptional level. It achieves this by interfering with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vitro Efficacy
TD52 has demonstrated potent pro-apoptotic effects in various cancer cell lines, particularly those with high CIP2A expression.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Source |
| HA22T | Hepatocellular Carcinoma | 0.9 | MTT | [1] |
| Hep3B | Hepatocellular Carcinoma | 0.9 | MTT | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | MTT | [1] |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | MTT | [1] |
| HCC1937 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis | N/A | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis | N/A | [1] |
In Vivo Efficacy
In a PLC/PRF/5 mouse xenograft model, oral administration of TD52 at a dose of 10 mg/kg per day resulted in a significant reduction in tumor growth.[1] This anti-tumor effect was associated with increased intratumoral PP2A activity and decreased levels of CIP2A and phosphorylated Akt.[1]
Note: Detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) are not currently available in the public domain.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., PLC5, Huh-7, Hep3B, Sk-Hep1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of TD52 that causes a 50% reduction in cell viability compared to the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with TD52 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with TD52 at the indicated concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if TD52 affects the binding of the transcription factor Elk-1 to the CIP2A promoter.
Methodology:
-
Cross-linking: Treat cells with TD52 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an anti-Elk-1 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol/chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Analyze the purified DNA by quantitative PCR using primers specific for the Elk-1 binding region in the CIP2A promoter.
Conclusion
This compound is a promising preclinical candidate for cancer therapy, particularly for tumors characterized by CIP2A overexpression. Its well-defined mechanism of action, involving the reactivation of the PP2A tumor suppressor, provides a strong rationale for its further development. The data presented in this guide offer a comprehensive overview for researchers interested in exploring the therapeutic potential of TD52 and similar CIP2A inhibitors. Further investigation into its pharmacokinetic properties and efficacy in a broader range of cancer models is warranted.
References
TD52 dihydrochloride chemical structure and properties
Core Compound: TD52 (N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine)
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TD52, the parent compound of TD52 dihydrochloride. While specific experimental data for the dihydrochloride salt is not extensively available in public literature, this document will focus on the well-characterized TD52 and include a discussion on the general properties and rationale for the use of its dihydrochloride form.
TD52 is a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib. It has been identified as a putative inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), exhibiting promising anti-tumor efficacy in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) cells.
Chemical Structure and Properties
The chemical structure of TD52 is characterized by a quinoxaline core with two ethynylphenyl substituents. The dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid, likely resulting in the protonation of two of the nitrogen atoms within the quinoxaline ring system. This conversion to a salt form is a common strategy in drug development to enhance aqueous solubility and stability.
Table 1: Chemical and Physical Properties of TD52
| Property | Value | Source |
| Chemical Name | N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1798328-24-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C24H16N4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 360.41 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mL | --INVALID-LINK-- |
| Predicted Boiling Point | 530.0 ± 50.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.29 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 2.45 ± 0.59 | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
TD52 exerts its anti-cancer effects primarily through the inhibition of CIP2A, a protein that is overexpressed in many cancers and contributes to tumor progression by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 reactivates PP2A, leading to the dephosphorylation of key oncogenic proteins, such as Akt, and ultimately inducing apoptosis in cancer cells.
Table 2: In Vitro Anti-Cancer Activity of TD52
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HA22T | Hepatocellular Carcinoma | 0.9 | --INVALID-LINK-- |
| Hep3B | Hepatocellular Carcinoma | 0.9 | --INVALID-LINK-- |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | --INVALID-LINK-- |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | --INVALID-LINK-- |
In addition to hepatocellular carcinoma, TD52 has demonstrated pro-apoptotic effects in triple-negative breast cancer cell lines, including HCC1937 and MDA-MB-231.[1]
Signaling Pathway
The proposed mechanism of action for TD52 involves the disruption of the Elk1/CIP2A signaling axis. TD52 is believed to interfere with the binding of the transcription factor Elk1 to the CIP2A promoter, leading to a downregulation of CIP2A expression. This, in turn, relieves the inhibition of PP2A, allowing it to dephosphorylate and inactivate Akt, a key survival kinase.
Caption: Proposed signaling pathway of TD52.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of TD52 are described in the primary literature. Below are generalized methodologies based on common practices in the field.
General Synthesis of TD52
The synthesis of TD52 typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a dihalogenated quinoxaline precursor and an ethynylphenyl derivative.
Caption: General workflow for the synthesis of TD52.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of TD52 (or this compound dissolved in an appropriate solvent) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis
-
Cell Lysis: Treat cells with TD52 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CIP2A, p-Akt, Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
In a PLC/PRF/5 mouse xenograft model, administration of TD52 at a dose of 10 mg/kg per day resulted in reduced tumor growth.[1] This effect was associated with increased intratumoral PP2A activity and decreased levels of CIP2A and phosphorylated Akt.[1]
Conclusion
TD52 is a promising anti-cancer agent that targets the CIP2A-PP2A signaling axis. Its dihydrochloride salt is likely utilized to improve its physicochemical properties for research and potential therapeutic applications. Further investigation into the specific properties and efficacy of this compound is warranted to fully elucidate its potential in cancer therapy.
References
TD52 Dihydrochloride: A Technical Guide to Its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD52 dihydrochloride, a derivative of the tyrosine kinase inhibitor Erlotinib, has emerged as a potent, orally active anti-cancer agent. Its primary biological target is the cancerous inhibitor of protein phosphatase 2A (CIP2A). Unlike direct enzymatic inhibitors, TD52 employs an indirect mechanism, disrupting the transcriptional regulation of the CIP2A gene. This leads to the reactivation of the tumor-suppressing protein phosphatase 2A (PP2A), triggering a cascade of events that culminate in apoptosis, particularly in aggressive cancers such as triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC). This document provides a comprehensive overview of the target identification, mechanism of action, and experimental methodologies used to characterize this compound.
Core Biological Target: Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)
The principal biological target of this compound is the oncoprotein CIP2A.[1] CIP2A is a key negative regulator of the tumor suppressor protein phosphatase 2A (PP2A), and its overexpression is a common feature in a wide array of human cancers, correlating with poor prognosis.[2] By inhibiting PP2A, CIP2A promotes cell proliferation and survival through the stabilization of oncogenic proteins like c-Myc and the sustained phosphorylation of pro-survival kinases such as Akt.[2][3]
This compound functions as an indirect inhibitor of CIP2A.[1][4] Instead of binding directly to the CIP2A protein, it interferes with its synthesis at the transcriptional level. This unique mechanism of action distinguishes it from many conventional kinase inhibitors.
Mechanism of Action: The CIP2A/PP2A/p-Akt Signaling Pathway
TD52 exerts its anti-cancer effects by modulating the CIP2A/PP2A/p-Akt signaling pathway.[1] The key steps in this process are:
-
Inhibition of Elk1 Binding: TD52 disrupts the binding of the transcription factor Ets-like transcription factor 1 (Elk1) to the promoter region of the CIP2A gene.[1][4][5]
-
Downregulation of CIP2A Expression: By preventing Elk1-mediated transcription, TD52 leads to a significant reduction in CIP2A mRNA and protein levels.[1][5]
-
Reactivation of PP2A: The decrease in the endogenous inhibitor CIP2A results in the reactivation of PP2A's phosphatase activity.[1][5]
-
Dephosphorylation of Akt: Active PP2A dephosphorylates the serine/threonine kinase Akt at serine 473 (p-Akt), a critical step in inactivating the PI3K/Akt signaling pathway, which is a major driver of cell survival and proliferation.[1][6]
-
Induction of Apoptosis: The inactivation of Akt triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][5]
Notably, TD52 demonstrates reduced inhibition of the epidermal growth factor receptor (p-EGFR) compared to its parent compound, Erlotinib, suggesting a more targeted and potentially less toxic profile.[1]
Quantitative Data
| Parameter | Cell Lines | Concentration Range | Effect | Citation |
| Anti-proliferative Activity | Triple-Negative Breast Cancer (TNBC) cells | 2-10 µM | Induces apoptosis and inhibits cell proliferation. | [1] |
| CIP2A Downregulation | TNBC cells | 5 µM | Significant reduction in CIP2A protein expression. | [1] |
| p-Akt Downregulation | TNBC cells | 2.5, 5, 7.5 µM | Dose-dependent decrease in phosphorylated Akt. | [1] |
| PP2A Activity | TNBC cells | 5 µM | Significant increase in PP2A phosphatase activity. | [1] |
| In Vivo Tumor Inhibition | MDA-MB-468 xenograft | 10 mg/kg/day (oral) | Significant inhibition of tumor size and weight. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the biological target and mechanism of action of this compound.
Cell Viability and Apoptosis Assays
-
MTT Assay (Cell Viability):
-
Seed cancer cells (e.g., MDA-MB-468, PLC5, Huh-7) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
Western Blot Analysis
-
Treat cells with this compound and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, Elk1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
PP2A Activity Assay
-
Treat cells with this compound (e.g., 5 µM for 24 hours).
-
Lyse the cells and immunoprecipitate PP2A using an anti-PP2A antibody conjugated to protein A/G beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in a phosphatase assay buffer containing a phosphopeptide substrate.
-
Incubate the reaction at 30°C for a defined period.
-
Measure the amount of free phosphate released using a Malachite Green-based colorimetric assay.
Chromatin Immunoprecipitation (ChIP) Assay
-
Treat cells with this compound or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-Elk1 antibody or a control IgG overnight.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-linking by heating.
-
Purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the Elk1 binding site on the CIP2A promoter to quantify the amount of precipitated DNA.
Visualizations
Signaling Pathway of this compound
Caption: TD52 inhibits Elk1 binding to the CIP2A promoter, leading to apoptosis.
Experimental Workflow for ChIP-qPCR
Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).
Logical Relationship of TD52's Mechanism
Caption: Logical cascade of TD52's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIP2A inhibits PP2A in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CIP2A regulates cell proliferation via the AKT signaling pathway in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary In Vitro Studies of TD52 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD52 dihydrochloride, a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib, has emerged as a potent anti-cancer agent with a distinct mechanism of action.[1] Unlike its parent compound, TD52's primary therapeutic effects are not mediated through the inhibition of EGFR. Instead, it functions as a powerful inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A), a protein frequently overexpressed in various human cancers.[1] This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.
Mechanism of Action
This compound exerts its anti-cancer effects by indirectly downregulating the expression of CIP2A.[1] This leads to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the pro-survival kinase Akt. The core of TD52's mechanism lies in its ability to interfere with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene, thereby inhibiting its transcription.[2][3] This cascade of events ultimately triggers apoptosis in cancer cells.
Signaling Pathway
The signaling pathway affected by this compound is centered on the CIP2A/PP2A/Akt axis. The following diagram illustrates the key molecular interactions and the inhibitory effect of TD52.
Caption: The CIP2A/PP2A/p-Akt signaling pathway and the inhibitory action of TD52.
Quantitative Data
The in vitro efficacy of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values.
Table 1: IC50 Values of TD52 in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) |
| HA22T | 0.9 |
| Hep3B | 0.9 |
| PLC/PRF/5 | 0.8 |
| SK-HEP-1 | 1.2 |
Table 2: Anti-proliferative Effects of TD52 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Concentration Range Tested (µM) | Observation |
| HCC1937 | 2 - 10 | Concentration-dependent induction of apoptosis |
| MDA-MB-231 | 2 - 10 | Concentration-dependent induction of apoptosis |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of TD52 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis following treatment with TD52.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
PP2A Activity Assay
This assay measures the enzymatic activity of PP2A in cell lysates.
Protocol:
-
Treat cells with this compound or a control.
-
Lyse the cells in a suitable buffer and quantify the protein concentration.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.
-
Resuspend the immunoprecipitated PP2A in a reaction buffer containing a synthetic phosphopeptide substrate.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.
-
Determine the PP2A activity by comparing the phosphate release in TD52-treated samples to control samples.
Western Blot Analysis
This technique is used to detect changes in the protein levels of CIP2A and phosphorylated Akt (p-Akt).
Protocol:
-
Lyse TD52-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is performed to determine if TD52 affects the binding of the transcription factor Elk1 to the CIP2A promoter.
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-Elk1 antibody or a control IgG.
-
Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific for the CIP2A promoter to quantify the amount of precipitated DNA. A decrease in the amount of amplified CIP2A promoter DNA in TD52-treated cells compared to the control indicates reduced Elk1 binding.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro studies of this compound.
Conclusion
The preliminary in vitro studies of this compound have established it as a promising anti-cancer agent with a well-defined, EGFR-independent mechanism of action. By targeting the transcriptional regulation of CIP2A, TD52 effectively reactivates the tumor-suppressive functions of PP2A, leading to the inhibition of Akt signaling and the induction of apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this novel compound for cancer therapy. Future studies should aim to expand the range of cancer types tested and explore potential combination therapies to enhance its efficacy.
References
TD52 Dihydrochloride: A Technical Overview of its Presumed Safety and Toxicological Profile for Drug Development Professionals
For Immediate Release
This technical guide offers a comprehensive overview of the available information regarding the safety and toxicity profile of TD52 dihydrochloride, a potent and orally active inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Executive Summary
Mechanism of Action: The CIP2A/PP2A/Akt Signaling Pathway
This compound functions by disrupting the binding of the transcription factor Elk1 to the promoter of the CIP2A gene.[1][2][3][4][6] This leads to a reduction in CIP2A protein levels. CIP2A is an endogenous inhibitor of the tumor suppressor protein PP2A. The subsequent reactivation of PP2A, a key serine/threonine phosphatase, results in the dephosphorylation and inactivation of the oncogenic kinase Akt (also known as Protein Kinase B). The inhibition of the Akt signaling pathway ultimately leads to the induction of apoptosis in cancer cells.[1][2][3][4][6]
Hypothetical Preclinical Safety and Toxicity Evaluation Workflow
A comprehensive preclinical safety and toxicity assessment for a novel compound like this compound would typically involve a tiered approach, starting with in vitro assays and progressing to in vivo studies in animal models. The following represents a standard workflow:
Data Presentation: Expected Quantitative Safety and Toxicity Data
While specific data for this compound is not publicly available, a comprehensive preclinical data package would typically include the following, summarized in a clear tabular format for easy comparison across studies and species.
Table 1: Hypothetical Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral | Data Not Available | Data Not Available | Data Not Available |
| Rat | Oral | Data Not Available | Data Not Available | Data Not Available |
| Mouse | Intravenous | Data Not Available | Data Not Available | Data Not Available |
| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Repeated-Dose Toxicity Data (28-Day Study)
| Species | Route | Dose Level (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings (Clinical Pathology & Histopathology) |
| Rat | Oral | Low | Data Not Available | Data Not Available | Data Not Available |
| Mid | |||||
| High | |||||
| Dog | Oral | Low | Data Not Available | Data Not Available | Data Not Available |
| Mid | |||||
| High |
Table 3: Hypothetical Genotoxicity Data
| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |
| Ames Test | S. typhimurium strains | Data Not Available | With and Without S9 | Data Not Available |
| In Vitro Micronucleus | CHO cells | Data Not Available | With and Without S9 | Data Not Available |
| In Vivo Micronucleus | Mouse bone marrow | Data Not Available | N/A | Data Not Available |
Experimental Protocols: Standard Methodologies
The following are detailed, albeit generalized, methodologies for key safety and toxicity experiments that would be essential for the preclinical evaluation of this compound.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test System: Young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Methodology: A single animal is dosed at a step below the best estimate of the LD50. If the animal survives, the next animal is dosed at a higher step. If it dies, the next animal is dosed at a lower step. This continues until the stopping criteria are met. Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A full necropsy is performed on all animals.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)
-
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound for 28 days.
-
Test System: Rats (e.g., Wistar), both male and female.
-
Methodology: The test substance is administered orally by gavage daily for 28 days to several groups of animals at different dose levels. A control group receives the vehicle only. Observations include clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis. At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.
-
Data Analysis: Statistical analysis is performed to identify any significant dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium.
-
Test System: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
-
Methodology: The test substance, with and without an exogenous metabolic activation system (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted and compared to the control.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Conclusion and Future Directions
This compound presents a compelling mechanism of action for the treatment of certain cancers. However, the lack of publicly available, in-depth preclinical safety and toxicity data necessitates a cautious approach for drug development professionals. The logical next step for any organization considering the advancement of this compound would be to conduct a comprehensive suite of in vitro and in vivo safety and toxicity studies following established international guidelines. The generation of robust data on acute and repeated-dose toxicity, genotoxicity, and safety pharmacology will be critical to establishing a viable path toward clinical development. Further research should also focus on elucidating potential off-target effects and establishing a clear therapeutic index.
References
- 1. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CIP2A is a candidate therapeutic target in clinically challenging prostate cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer [frontiersin.org]
- 5. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(II) and silver(I) complexes | Semantic Scholar [semanticscholar.org]
Early research findings on TD52 dihydrochloride
An In-depth Technical Guide on the Early Research Findings of TD52
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD52 is a novel small molecule, identified as a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib.[1] Early research has demonstrated its potential as an anti-cancer agent, exhibiting a distinct mechanism of action that is independent of EGFR signaling pathways. This technical guide synthesizes the initial research findings on TD52, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its initial characterization. While the precise "dihydrochloride" salt form is not extensively detailed in the initial publications, the core compound "TD52" has been the subject of foundational research.
Mechanism of Action: Targeting the CIP2A-PP2A Axis
TD52's primary mechanism of action revolves around the inhibition of the cancerous inhibitor of protein phosphatase 2A (CIP2A).[1][2] CIP2A is an oncoprotein that is frequently overexpressed in various cancers and is known to inhibit the tumor-suppressive function of protein phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 leads to the reactivation of PP2A.[1]
Reactivated PP2A can then dephosphorylate and inactivate key pro-survival signaling molecules, most notably Akt.[1] This ultimately leads to the induction of apoptosis in cancer cells. Research has shown that TD52's effect is mediated through an EGFR-independent Elk1/CIP2A signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on TD52.
Table 1: In Vitro Cytotoxicity of TD52 in Hepatocellular Carcinoma Cell Lines [1]
| Cell Line | IC50 (µM) |
| HA22T | 0.9 |
| Hep3B | 0.9 |
| PLC/PRF/5 | 0.8 |
| SK-HEP-1 | 1.2 |
Table 2: In Vivo Efficacy of TD52 in a PLC/PRF/5 Mouse Xenograft Model [1]
| Treatment Group | Dosage | Outcome |
| TD52 | 10 mg/kg per day | - Increased intratumoral PP2A activity- Reduced intratumoral CIP2A and phosphorylated Akt levels- Reduced tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of TD52, hepatocellular carcinoma cell lines (HA22T, Hep3B, PLC/PRF/5, and SK-HEP-1) were treated with varying concentrations of TD52. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Apoptosis Assay
The induction of apoptosis by TD52 in cancer cells, including HA22T, Hep3B, HCC1937, and MDA-MB-231 triple-negative breast cancer cells, was evaluated.[1] This was likely performed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Mouse Xenograft Model
To assess the in vivo efficacy of TD52, a PLC/PRF/5 mouse xenograft model was utilized.[1] PLC/PRF/5 cells were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, the mice were treated with TD52 at a dose of 10 mg/kg per day. Tumor growth was monitored over time. At the end of the study, tumors were excised to analyze intratumoral protein levels and enzyme activity.
Western Blot Analysis
To investigate the effect of TD52 on protein expression and phosphorylation, western blot analysis was performed on cell lysates from treated and untreated cancer cells, as well as from tumor tissues from the xenograft model. This technique was used to measure the levels of CIP2A and phosphorylated Akt, providing insights into the molecular mechanism of TD52.
PP2A Activity Assay
The activity of protein phosphatase 2A (PP2A) was measured in tumor tissues from the mouse xenograft model.[1] This was likely performed using a phosphatase assay kit, which typically involves a phosphopeptide substrate that releases a detectable signal upon dephosphorylation by PP2A.
Visualizations
Signaling Pathway of TD52
Caption: TD52 inhibits the Elk1-mediated expression of CIP2A, reactivating PP2A to induce apoptosis.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of TD52 in a mouse xenograft model.
References
TD52 Dihydrochloride: A Technical Guide to a Novel CIP2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD52 dihydrochloride is a potent and orally active small molecule inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). As a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib, TD52 has demonstrated significant anti-cancer activity in preclinical studies, particularly in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the chemical properties, nomenclature, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in the field of oncology and drug development.
Chemical Properties and Nomenclature
TD52 is chemically known as N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine. The dihydrochloride salt form is commonly used in experimental settings.
| Identifier | Value |
| CAS Number | 1798328-24-1 (for the parent compound)[1] |
| IUPAC Name | N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine |
| Molecular Formula | C24H16N4 |
| Molecular Weight | 360.41 g/mol |
| Synonyms | TD52, N2,N3-Bis(3-ethynylphenyl)quinoxaline-2,3-diamine |
Mechanism of Action
TD52 exerts its anti-cancer effects primarily through the inhibition of CIP2A, an oncoprotein that is overexpressed in many human cancers. CIP2A inhibits the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 reactivates PP2A, leading to the dephosphorylation and subsequent inactivation of the pro-survival kinase Akt (also known as Protein Kinase B). This cascade of events ultimately induces apoptosis in cancer cells. Notably, TD52's mechanism is largely independent of EGFR inhibition, distinguishing it from its parent compound, erlotinib.[2]
Signaling Pathway
The signaling pathway affected by TD52 is depicted in the following diagram:
Caption: TD52 inhibits CIP2A, leading to PP2A activation, dephosphorylation of Akt, and apoptosis.
Quantitative Data
TD52 has shown potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HA22T | Hepatocellular Carcinoma | 0.9 | [1] |
| Hep3B | Hepatocellular Carcinoma | 0.9 | [1] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | [1] |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | [1] |
| HCC1937 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis observed | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent apoptosis observed | [1] |
In an in vivo setting, TD52 administered at 10 mg/kg per day has been shown to reduce tumor growth in a PLC/PRF/5 mouse xenograft model.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving TD52, based on published research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., PLC/PRF/5, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of TD52 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with TD52 at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ PLC/PRF/5 cells into the flank of 4-6 week old male nude mice.
-
Tumor Growth and Grouping: When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer TD52 (10 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume every 3 days using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of TD52.
Caption: A typical workflow for evaluating TD52's anti-cancer effects in vitro and in vivo.
Conclusion
This compound is a promising anti-cancer agent that targets the CIP2A-PP2A-Akt signaling axis. Its distinct mechanism of action and efficacy in preclinical models of hepatocellular carcinoma and triple-negative breast cancer warrant further investigation for its potential clinical application. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of TD52.
References
Potential Therapeutic Applications of TD52 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD52 dihydrochloride, an orally active derivative of Erlotinib, has emerged as a potent and selective inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[1][2][3][4][5][6] This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a primary focus on its anti-cancer properties, particularly in triple-negative breast cancer (TNBC). We will delve into its mechanism of action, present available preclinical data, and provide detailed experimental protocols for key assays relevant to its study. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor that targets CIP2A, an oncoprotein that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][2][3][4][5][6] By inhibiting CIP2A, TD52 reactivates the tumor-suppressing function of Protein Phosphatase 2A (PP2A), leading to the dephosphorylation of key oncogenic proteins, most notably Akt.[1][2][3][4][5][6] This targeted mechanism of action makes TD52 a promising candidate for cancer therapy, especially in aggressive and difficult-to-treat malignancies like TNBC. Unlike its parent compound, Erlotinib, this compound exhibits less inhibition of the epidermal growth factor receptor (p-EGFR), suggesting a more specific and potentially less toxic profile.[1][2][3][4]
Mechanism of Action: The CIP2A/PP2A/Akt Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the CIP2A/PP2A/Akt signaling pathway.[1][2][3][4][5][6]
-
Inhibition of CIP2A: TD52 indirectly reduces the expression of CIP2A. It achieves this by interfering with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[1][2][3][4][5]
-
Reactivation of PP2A: CIP2A is a known inhibitor of the serine/threonine phosphatase PP2A. By downregulating CIP2A, TD52 relieves the inhibition of PP2A, thereby restoring its tumor-suppressive phosphatase activity.
-
Dephosphorylation of p-Akt: A key substrate of PP2A is phosphorylated Akt (p-Akt), a central node in cell survival and proliferation pathways. The reactivated PP2A dephosphorylates Akt at serine 473, leading to its inactivation.
-
Induction of Apoptosis: The inactivation of the pro-survival Akt signaling pathway ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]
Therapeutic Applications in Triple-Negative Breast Cancer (TNBC)
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for TNBC, a particularly aggressive subtype of breast cancer with limited treatment options.
In Vitro Efficacy
Studies on TNBC cell lines have shown that this compound exhibits anti-proliferative and pro-apoptotic effects.
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available | Anti-proliferative, pro-apoptotic |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data not available | Anti-proliferative, pro-apoptotic |
| BT-549 | Triple-Negative Breast Cancer | Data not available | Anti-proliferative, pro-apoptotic |
Note: Specific IC50 values for this compound are not currently available in the public domain. The table indicates the observed effects based on qualitative descriptions in the literature.
In Vivo Efficacy
In a preclinical xenograft model using MDA-MB-468 TNBC cells, oral administration of this compound led to a significant reduction in tumor growth.
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Nude Mice | MDA-MB-468 | This compound | 10 mg/kg/day (oral gavage) | Nearly 50% reduction in tumor volume |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for CIP2A and p-Akt Expression
This protocol is designed to assess the effect of this compound on the protein levels of CIP2A and the phosphorylation status of Akt.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CIP2A interacts with AKT1 to promote the malignant biological behaviors of oral squamous cell carcinoma by upregulating the GSK‑3β/β‑catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of MDA-MB-468 breast cancer cell growth by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the molecular subtypes of triple-negative breast cancer among non-Asian and Taiwanese women - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TD52 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD52 dihydrochloride is a potent and orally active derivative of Erlotinib. It functions as an inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[1] This document provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for its investigation in a research setting. The primary application of this compound is in the study of cancer biology, particularly in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC), where it has been shown to induce apoptosis.[1][2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the CIP2A/PP2A/p-Akt signaling pathway.[1] CIP2A is an oncoprotein that inhibits the tumor-suppressing activity of Protein Phosphatase 2A (PP2A).[4][5] By inhibiting CIP2A, this compound leads to the reactivation of PP2A.[2][3] Activated PP2A then dephosphorylates and inactivates Akt (also known as Protein Kinase B), a key signaling node that promotes cell survival and proliferation.[2][3][4] The downregulation of phosphorylated Akt (p-Akt) ultimately leads to the induction of apoptosis in cancer cells.[1][2][3] this compound has been shown to indirectly reduce CIP2A by interfering with the binding of the transcription factor Elk1 to the CIP2A promoter.[1][2][3]
Signaling Pathway
The signaling pathway modulated by this compound is depicted below.
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time |
| HA22T | Hepatocellular Carcinoma | Cell Viability | 0.9 µM | Not Specified |
| Hep3B | Hepatocellular Carcinoma | Cell Viability | 0.9 µM | Not Specified |
| PLC/PRF/5 | Hepatocellular Carcinoma | Cell Viability | 0.8 µM | Not Specified |
| SK-HEP-1 | Hepatocellular Carcinoma | Cell Viability | 1.2 µM | Not Specified |
| Various TNBC cell lines | Triple-Negative Breast Cancer | Anti-proliferative | 2-10 µM | 48 hours[1] |
| Various TNBC cell lines | Apoptosis Induction | 2.5, 5, 7.5 µM | 48 hours[1] | |
| Various TNBC cell lines | PP2A Activity Assay | 5 µM | 24 hours[1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Study Duration | Outcome |
| Mouse Xenograft (MDA-MB-468) | Triple-Negative Breast Cancer | 10 mg/kg/day | Oral gavage | 52 days | Significant inhibition of tumor size and weight.[1] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the biological activity of this compound.
Experimental Workflow
The general workflow for evaluating the in vitro effects of this compound is outlined below.
Caption: General experimental workflow for TD52.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 2.5, 5, 7.5 µM) for 48 hours.[1]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][9]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.[8]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of CIP2A, p-Akt, and total Akt following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CIP2A, anti-p-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
PP2A Phosphatase Activity Assay
This protocol is for measuring the activity of PP2A in cell lysates after treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
PP2A Immunoprecipitation Phosphatase Assay Kit
-
Microplate reader
Procedure:
-
Treat cells with this compound (e.g., 5 µM) for 24 hours.[1]
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.
-
Perform the phosphatase assay using a specific phosphopeptide substrate as per the kit's protocol. The assay measures the amount of free phosphate released.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the PP2A activity and compare the activity in treated cells to that in control cells.
In Vivo Studies
For in vivo evaluation, a mouse xenograft model can be utilized.
Procedure Outline:
-
Implant cancer cells (e.g., MDA-MB-468) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage.[1]
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for CIP2A and p-Akt).[1]
Disclaimer: All experimental procedures should be performed in accordance with institutional guidelines and regulations. The provided protocols are for guidance and may require optimization for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIP2A regulates cell proliferation via the AKT signaling pathway in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncoprotein CIP2A is stabilized via interaction with tumor suppressor PP2A/B56 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Studying Tumor Protein D52 (TPD52) in Cell Culture
A Note on Terminology: Initial searches for "TD52 dihydrochloride" did not yield information on a specific chemical compound. It is likely that the query refers to the study of the Tumor Protein D52 (TPD52) . These application notes and protocols therefore focus on the experimental procedures for investigating the function of the TPD52 protein in a cell culture setting.
Introduction to Tumor Protein D52 (TPD52)
Tumor protein D52 (TPD52) is a member of a family of small coiled-coil proteins. It is frequently overexpressed in various human cancers, including breast, prostate, and pancreatic cancer. While its exact functions are still under investigation, TPD52 has been implicated in cell proliferation, apoptosis, and calcium signaling. These characteristics make TPD52 a protein of significant interest for cancer research and drug development professionals.
General Cell Culture Guidelines
Standard aseptic cell culture techniques are essential for successful experiments. The following are general guidelines; however, specific cell line requirements should always be prioritized.
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing Cells:
-
Remove the spent medium from the culture flask.
-
Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).
-
Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed new culture flasks at the desired cell density.
-
Experimental Protocols for Studying TPD52 Function
The following protocols provide a framework for investigating the cellular roles of TPD52.
Overexpression of TPD52
This protocol describes the transient transfection of a mammalian expression vector encoding TPD52 into a target cell line.
Materials:
-
Mammalian expression vector containing the TPD52 coding sequence (e.g., pCMV-TPD52)
-
Target cell line (e.g., MCF-7, PC-3)
-
Lipofectamine® 3000 or other suitable transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one sterile tube, dilute the TPD52 expression vector DNA in Opti-MEM®.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM®.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection Analysis: After 24-72 hours, harvest the cells for downstream analysis, such as Western blotting to confirm TPD52 overexpression or functional assays.
Knockdown of TPD52 using siRNA
This protocol outlines the procedure for reducing endogenous TPD52 expression using small interfering RNA (siRNA).
Materials:
-
Validated siRNA targeting TPD52
-
Non-targeting control siRNA
-
RNAiMAX® or other suitable siRNA transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Cell Seeding: Seed cells as described in the overexpression protocol.
-
Transfection Complex Preparation:
-
In one sterile tube, dilute the TPD52 siRNA or control siRNA in Opti-MEM®.
-
In a separate sterile tube, dilute the siRNA transfection reagent in Opti-MEM®.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection Analysis: Harvest the cells 48-96 hours post-transfection for analysis of TPD52 knockdown efficiency (e.g., by RT-qPCR or Western blotting) and subsequent functional assays.
Quantitative Data Summary
The following tables provide examples of expected quantitative data from experiments studying TPD52.
Table 1: Example Transfection Efficiencies for TPD52 Overexpression
| Cell Line | Transfection Reagent | Transfection Efficiency (%) |
| MCF-7 | Lipofectamine® 3000 | 75 ± 5 |
| PC-3 | FuGENE® HD | 68 ± 7 |
| HeLa | jetPRIME® | 82 ± 4 |
Table 2: Example Knockdown Efficiencies for TPD52 siRNA
| Cell Line | siRNA Concentration (nM) | Knockdown Efficiency (%) |
| MCF-7 | 20 | 85 ± 6 |
| PC-3 | 25 | 78 ± 8 |
| HeLa | 15 | 92 ± 3 |
Visualizing TPD52-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway involving TPD52 and a general experimental workflow for studying its function.
Caption: A simplified diagram of a potential TPD52 signaling pathway.
Caption: A general experimental workflow for studying TPD52 function.
Application Note: Quantitative Analysis of TD52 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
TD52 is a derivative of the EGFR tyrosine kinase inhibitor, erlotinib[1]. It is recognized as a putative inhibitor of the oncogenic protein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) and has demonstrated potent antitumor efficacy in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) cells[2]. TD52 induces apoptosis through the downregulation of CIP2A[2]. Given its therapeutic potential, accurate and precise quantification of TD52 dihydrochloride in various matrices is crucial for preclinical and clinical development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Mechanism of Action and Signaling Pathway
TD52 exerts its anticancer effects by modulating the CIP2A signaling pathway. It has been shown to indirectly downregulate CIP2A transcripts by interfering with the binding of the transcription factor Elk1 to the CIP2A promoter[2]. CIP2A is an endogenous inhibitor of Protein Phosphatase 2A (PP2A), a tumor suppressor that dephosphorylates and inactivates several oncogenic proteins, including Akt[3][4]. By downregulating CIP2A, TD52 enhances PP2A activity, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis[1].
References
- 1. caymanchem.com [caymanchem.com]
- 2. scribd.com [scribd.com]
- 3. Constitutive Cell Proliferation Regulating Inhibitor of Protein Phosphatase 2A (CIP2A) Mediates Drug Resistance to Erlotinib in an EGFR Activating Mutated NSCLC Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIP2A regulates cell proliferation via the AKT signaling pathway in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
TD52 dihydrochloride solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD52 is a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib. However, its primary mechanism of action is independent of EGFR inhibition. TD52 functions as a potent, orally active inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). By inhibiting CIP2A, TD52 reactivates the tumor suppressor protein phosphatase 2A (PP2A). This reactivation leads to the dephosphorylation and subsequent inactivation of the serine/threonine kinase Akt, a key node in cell survival signaling. The downstream effect is the induction of apoptosis in various cancer cell lines, making TD52 a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for the preparation and handling of TD52 dihydrochloride solutions to ensure consistent and reliable experimental outcomes.
Solution Preparation
The dihydrochloride salt of TD52 is expected to exhibit improved aqueous solubility compared to its free base form. However, as with many small molecules, the use of organic solvents is often necessary to prepare concentrated stock solutions.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively available in the public domain. The following table summarizes the available data for the free base form of TD52 and provides general guidance for the dihydrochloride salt. It is strongly recommended that researchers perform small-scale solubility tests in their specific buffers and media.
| Solvent | TD52 (Free Base) Solubility | This compound (Expected) | Notes |
| DMSO | 100 mg/mL (with sonication) | Expected to be highly soluble. | Recommended for preparing high-concentration stock solutions. |
| DMF | 5 mg/mL | Expected to be soluble. | An alternative to DMSO for stock solutions. |
| Ethanol | Not readily available. | Likely sparingly soluble. | May require warming or sonication. |
| Water | Not readily available. | Expected to have higher solubility than the free base, but may still be limited. | The dihydrochloride salt form is intended to improve aqueous solubility. |
| PBS (pH 7.4) | Not readily available. | Solubility may be pH-dependent. | It is advisable to test solubility in the desired aqueous buffer. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.33 mg of this compound (Molecular Weight of free base is 360.41 g/mol ; the dihydrochloride salt will have a higher molecular weight, which should be confirmed from the supplier's certificate of analysis).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Solution Stability and Storage
The stability of this compound in solution is critical for obtaining reproducible experimental results. While specific stability data is limited, the following general guidelines for small molecule dihydrochloride salts should be followed.
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a desiccator. | Protects from degradation due to temperature fluctuations and moisture. |
| Stock Solution (-20°C) | Stable for up to 1 month. | Minimizes solvent evaporation and degradation. Avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | Stable for up to 6 months. | Preferred for long-term storage of stock solutions. |
| Aqueous Working Solutions | Prepare fresh for each experiment. | The stability of hydrochloride salts in aqueous buffers can be pH-dependent and is generally lower than in organic solvents. |
| Light Exposure | Protect from light. | Many organic molecules are light-sensitive. Store in amber vials or wrap tubes in foil. |
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays
The following workflow outlines the general steps for using a this compound stock solution in a typical cell-based experiment.
Application Notes and Protocols for Immunohistochemical Detection of TPD52
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Tumor Protein D52 (TPD52), a protein implicated in various cellular processes and pathologies, including cancer. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Tumor Protein D52 (TPD52) is a small, coiled-coil motif-bearing protein that is a member of the TPD52-like protein family.[1] TPD52 is involved in a variety of cellular functions, including vesicle trafficking, exocytotic secretion, and calcium-dependent signaling.[2][3] Dysregulation of TPD52 expression has been observed in several types of cancer, where it can influence cell proliferation, apoptosis, and metastasis.[4][5][6] Immunohistochemistry is a valuable technique to visualize the expression and subcellular localization of TPD52 in tissue samples, providing insights into its role in both normal physiology and disease.
Data Presentation
The selection of an appropriate primary antibody and its optimal dilution are critical for successful IHC staining. Below is a summary of commercially available anti-TPD52 antibodies and their recommended starting dilutions for IHC on formalin-fixed paraffin-embedded (FFPE) tissues. Researchers should always perform their own optimization.
| Antibody Name/ID | Host Species | Type | Recommended Dilution for IHC-P | Antigen Retrieval | Manufacturer |
| Anti-TPD52 [EPR14220] (ab182578) | Rabbit | Monoclonal | 1:100 | Heat mediated, EDTA buffer (pH 9.0) | Abcam |
| Anti-TPD52 (A12862) | Rabbit | Polyclonal | 1:50 - 1:200 | Microwave, PBS buffer (pH 7.2) | ABclonal |
| Anti-TPD52 (PA5-43151) | Rabbit | Polyclonal | Not specified | Not specified | Thermo Fisher Scientific |
| Anti-TPD52 (HPA028427) | Rabbit | Polyclonal | 1:2500 - 1:5000 | Heat mediated, Citrate buffer (pH 6.0) | Atlas Antibodies |
| TPD52 (A-6) (sc-166732) | Mouse | Monoclonal | Not specified | Not specified | Santa Cruz Biotechnology |
Experimental Protocols
This protocol outlines the steps for performing IHC to detect TPD52 in FFPE tissue sections.
Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS-T)
-
Primary antibody: Anti-TPD52 antibody (see table above for options)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coverslips
-
Humidified chamber
-
Microscope
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol for 1 minute.
-
Immerse slides in 70% ethanol for 1 minute.
-
Rinse slides in deionized water for 5 minutes.[7]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0 or EDTA, pH 9.0) in a steamer or water bath at 95-100°C for 20-30 minutes.[7]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in wash buffer (PBS-T) 2 times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[7]
-
Rinse slides in wash buffer 2 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TPD52 antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Rinse slides in wash buffer 3 times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.[8]
-
-
Detection:
-
Rinse slides in wash buffer 3 times for 5 minutes each.
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30 seconds to 2 minutes.[7]
-
Rinse slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Mount a coverslip on each slide using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. TPD52 staining will appear as a brown precipitate, and the cell nuclei will be counterstained blue.
-
Signaling Pathways and Workflow Diagrams
TPD52 in the PI3K/Akt Signaling Pathway
TPD52 has been shown to influence the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. In some cancers, TPD52 expression has been linked to the modulation of this pathway.[1]
Caption: TPD52's inhibitory role in the PI3K/Akt signaling pathway.
TPD52 and the LKB1-AMPK Signaling Pathway
Recent studies have identified TPD52 as a negative regulator of the LKB1-AMPK pathway, a central regulator of cellular energy metabolism.[2][9]
References
- 1. Tumor Protein D52 (TPD52) Inhibits Growth and Metastasis in Renal Cell Carcinoma Cells Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Tumor protein D52 is upregulated in oral squamous carcinoma cells under hypoxia in a hypoxia-inducible-factor-independent manner and is involved in cell death resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of TPD52L2 in HNSCC: prognostic significance and correlation with immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor protein D52 (TPD52) and cancer-oncogene understudy or understudied oncogene? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lab.moffitt.org [lab.moffitt.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. AMPK targets a proto-oncogene TPD52 (isoform 3) expression and its interaction with LKB1 suppress AMPK-GSK3β signaling axis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with TD52 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD52 dihydrochloride is a derivative of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib. Unlike its parent compound, TD52 exhibits its anti-cancer effects through an EGFR-independent mechanism. It functions as a potent inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A), leading to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A).[1][2][3] This reactivation triggers a cascade of events culminating in cell cycle arrest and apoptosis in various cancer cell lines, particularly in hepatocellular carcinoma and triple-negative breast cancer (TNBC).[1][4] These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells.
Mechanism of Action: The Elk1/CIP2A Signaling Pathway
This compound exerts its apoptotic effects by modulating the Elk1/CIP2A signaling pathway. It indirectly downregulates the transcription of CIP2A by interfering with the binding of the transcription factor Elk1 to the CIP2A promoter.[3][4] The subsequent decrease in CIP2A protein levels leads to the reactivation of PP2A. Active PP2A then dephosphorylates and inactivates pro-survival proteins such as Akt, ultimately leading to apoptosis.[3][4] Research also suggests the existence of a positive feedforward loop involving pERK, pElk-1, and CIP2A that contributes to oncogenesis in TNBC, which can be disrupted by PP2A reactivation.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values for Cell Viability in Hepatocellular Carcinoma Cells
| Cell Line | IC50 (µM) |
| HA22T | 0.9 |
| Hep3B | 0.9 |
| PLC/PRF/5 | 0.8 |
| SK-HEP-1 | 1.2 |
| Data from Cayman Chemical product information sheet.[1] |
Table 2: Anti-proliferative and Apoptotic Effects in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | Effect |
| TNBC cell lines | TD52 (2-10 µM; 48 hours) | Anti-proliferative and differential apoptotic effects |
| TNBC cell lines | TD52 (5 µM; 48 hours) | Downregulation of CIP2A expression |
| TNBC cell lines | TD52 (2.5, 5, 7.5 µM; 48 hours) | Time-dependent induction of apoptosis, downregulation of CIP2A and p-Akt |
| Data from MedchemExpress product information sheet.[2] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, PLC/PRF/5)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
TD52 Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 7.5, 10 µM) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
The DNA content histogram will show peaks corresponding to different phases of the cell cycle:
-
G0/G1 phase: First peak with 2N DNA content.
-
S phase: Region between the G0/G1 and G2/M peaks.
-
G2/M phase: Second peak with 4N DNA content.
-
Sub-G1 peak: A peak to the left of the G0/G1 peak, indicative of apoptotic cells with fragmented DNA.
Conclusion
Flow cytometry is an invaluable tool for elucidating the cellular effects of this compound. The protocols provided herein offer a robust framework for investigating the induction of apoptosis and alterations in cell cycle progression in response to this promising anti-cancer agent. These methods, combined with the understanding of the underlying signaling pathway, will aid researchers in further characterizing the therapeutic potential of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR-independent Elk1/CIP2A signalling mediates apoptotic effect of an erlotinib derivative TD52 in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting SET to restore PP2A activity disrupts an oncogenic CIP2A-feedforward loop and impairs triple negative breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD52 Dihydrochloride in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TD52 dihydrochloride, an erlotinib derivative, in preclinical animal models of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This compound has been identified as a potent and orally active inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A), leading to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A) and subsequent downregulation of the pro-survival Akt signaling pathway.
Mechanism of Action: The CIP2A-PP2A-Akt Pathway
This compound exerts its anti-cancer effects by targeting the CIP2A oncoprotein.[1] In many cancer cells, CIP2A is overexpressed and inhibits the tumor-suppressive function of PP2A. This inhibition leads to the sustained phosphorylation and activation of Akt, a key kinase that promotes cell survival, proliferation, and resistance to apoptosis. This compound treatment leads to the downregulation of CIP2A, which in turn restores PP2A activity. The reactivated PP2A then dephosphorylates and inactivates Akt, ultimately leading to cancer cell apoptosis.[1] In TNBC, the apoptotic effect of TD52 is mediated through the EGFR-independent Elk1/CIP2A signaling pathway.
Caption: TD52 inhibits CIP2A, restoring PP2A activity and promoting apoptosis.
Application in Hepatocellular Carcinoma (HCC) Animal Models
This compound has demonstrated significant anti-tumor efficacy in a PLC/PRF/5 human HCC xenograft model.
Quantitative Data Summary
| Cell Line | Animal Model | Treatment | Dosage | Tumor Volume Reduction | Reference |
| PLC/PRF/5 | Nude Mice | TD52 | 10 mg/kg/day (oral) | Significant reduction vs. control | Yu, H.-C., et al. (2014) |
Experimental Protocol: PLC/PRF/5 Xenograft Model
This protocol is based on the methodology described by Yu, H.-C., et al. in Cell Death & Disease (2014).
1. Cell Culture:
-
Culture PLC/PRF/5 human hepatocellular carcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Use male nude mice (e.g., BALB/cAnN.Cg-Foxn1nu/CrlNarl), 4-6 weeks of age.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Harvest PLC/PRF/5 cells during the exponential growth phase.
-
Resuspend cells in a serum-free medium.
-
Subcutaneously inject 5 x 10^6 cells in a 100 µL volume into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound orally at a dose of 10 mg/kg/day.
-
Administer the vehicle (e.g., saline or a suitable solvent) to the control group.
-
Continue treatment for the duration specified in the study design (e.g., 21 days).
5. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, and measure their weight and volume.
-
Process tumor tissues for further analysis, such as Western blotting for CIP2A, p-Akt, and PP2A activity assays.
Caption: Workflow for HCC xenograft studies with TD52.
Application in Triple-Negative Breast Cancer (TNBC) Animal Models
TD52 has also shown promise in preclinical models of triple-negative breast cancer, a particularly aggressive subtype with limited targeted therapy options.
Quantitative Data Summary
| Cell Line | Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MDA-MB-231 | Nude Mice | TD52 | Not explicitly stated in abstract | Significant inhibition of tumor growth | Liu, C.-Y., et al. (2017) |
Experimental Protocol: MDA-MB-231 Xenograft Model
This protocol is a general guideline for establishing a TNBC xenograft model, with specific details to be adapted from the full text of Liu, C.-Y., et al. in the European Journal of Cancer (2017).
1. Cell Culture:
-
Culture MDA-MB-231 human triple-negative breast cancer cells in a suitable medium (e.g., Leibovitz's L-15 Medium) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a non-CO2 incubator.
2. Animal Model:
-
Use female immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks of age.
-
Acclimatize animals for at least one week prior to the study.
3. Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 1-5 x 10^6 cells in a 100 µL volume into the mammary fat pad of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor development and measure tumor volume with calipers regularly.
-
Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound via the appropriate route and dosage as determined by dose-finding studies.
-
Administer the vehicle to the control group.
-
Monitor animal health and tumor growth throughout the treatment period.
5. Endpoint Analysis:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Analyze tumor tissues for biomarkers of interest, such as CIP2A, p-Akt, and markers of apoptosis (e.g., cleaved caspase-3) by Western blotting or immunohistochemistry.
Caption: Workflow for TNBC xenograft studies with TD52.
Key Analytical Methods
Western Blotting:
-
Lyse cells or homogenized tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
PP2A Activity Assay:
-
Immunoprecipitate PP2A from cell or tumor lysates using an anti-PP2A antibody.
-
Measure phosphatase activity using a serine/threonine phosphatase assay system (e.g., using a phosphopeptide substrate).
-
Quantify the amount of phosphate released according to the manufacturer's instructions.
Note: These protocols provide a general framework. Researchers should optimize conditions and refer to the specific details within the cited publications for precise experimental parameters.
References
Application Notes and Protocols for Western Blot Analysis of TD52 Dihydrochloride Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD52 dihydrochloride, an erlotinib derivative, is a potent and orally active inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[1][2] By targeting CIP2A, TD52 disrupts the CIP2A/PP2A/p-Akt signaling pathway, leading to the induction of apoptosis in cancer cells, particularly in triple-negative breast cancer and hepatocellular carcinoma.[2] Western blot analysis is a crucial technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression levels of its direct target, CIP2A, and downstream signaling molecules such as phosphorylated Akt (p-Akt).
These application notes provide detailed protocols for the Western blot analysis of CIP2A and p-Akt in response to this compound treatment, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Signaling Pathway
This compound inhibits the expression of CIP2A. CIP2A normally inhibits the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 allows PP2A to become active and dephosphorylate its downstream targets, a key one being Akt (also known as Protein Kinase B). The dephosphorylation of Akt at serine 473 (p-Akt) inactivates it, leading to the induction of apoptosis and inhibition of cancer cell proliferation.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., PLC5, triple-negative breast cancer cell lines) in complete growth medium at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for different time points (e.g., 0, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
D. Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For detection of phosphorylated proteins, 5% BSA in TBST is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-CIP2A antibody: (e.g., 1:1000 dilution)
-
Anti-phospho-Akt (Ser473) antibody: (e.g., 1:1000 dilution)
-
Anti-Akt (total) antibody: (e.g., 1:1000 dilution)
-
Anti-GAPDH or β-actin antibody: (e.g., 1:5000 dilution) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in D6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's band intensity.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of this compound on Protein Expression
| Treatment Concentration (µM) | Relative CIP2A Expression (Normalized to Control) | Relative p-Akt (Ser473) Expression (Normalized to Control) |
| 0 (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 1 | Data | Data |
| 5 | Data | Data |
| 10 | Data | Data |
Data to be filled in from experimental results. Values should be presented as mean ± standard deviation.
Table 2: Time-Dependent Effect of this compound on Protein Expression
| Treatment Time (hours) | Relative CIP2A Expression (Normalized to 0h) | Relative p-Akt (Ser473) Expression (Normalized to 0h) |
| 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 6 | Data | Data |
| 12 | Data | Data |
| 24 | Data | Data |
Data to be filled in from experimental results. Values should be presented as mean ± standard deviation.
Expected Results
Treatment of cancer cells with this compound is expected to result in a dose- and time-dependent decrease in the protein expression levels of both CIP2A and phosphorylated Akt (Ser473).[2] No significant change is expected in the total Akt protein levels. These results would confirm the inhibitory effect of TD52 on the CIP2A/PP2A/p-Akt signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive primary or secondary antibody | Use a new or validated antibody; check antibody concentration. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining; optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer; keep samples on ice. |
References
High-Throughput Screening Assays for Novel Compound Investigation
Introduction
The development of robust and efficient high-throughput screening (HTS) assays is a cornerstone of modern drug discovery. These assays enable the rapid screening of large compound libraries to identify potential therapeutic candidates that modulate the activity of a specific biological target. This document provides a generalized framework and detailed protocols for developing HTS assays applicable to the characterization of novel compounds, using a hypothetical compound "TD52 dihydrochloride" as an example. The protocols outlined below are based on common HTS methodologies for G protein-coupled receptors (GPCRs), a frequent target class for novel therapeutics.
Target Profile: G Protein-Coupled Receptor (GPCR)
For the purpose of these application notes, we will assume that the hypothetical compound, this compound, is an agonist for a Gs-coupled GPCR. This class of receptors, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger. The following protocols are designed to quantify the intracellular accumulation of cAMP as a measure of receptor activation.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: HEK293 cells stably expressing the target Gs-coupled GPCR of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency to maintain logarithmic growth.
2. cAMP Assay Protocol (LANCE® Ultra cAMP Kit)
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
-
Reagent Preparation:
-
Stimulation Buffer: HBSS (Hank's Balanced Salt Solution) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Stimulation Buffer to achieve the desired final assay concentrations (e.g., from 1 pM to 100 µM).
-
Detection Reagents: Prepare the Eu-SA (Europium-Streptavidin) and ULight™-anti-cAMP antibody working solutions in the provided Detection Buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target GPCR into a 384-well white opaque microplate at a density of 5,000 cells/well in 5 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 5 µL of the this compound serial dilutions or control compounds (e.g., a known agonist like isoproterenol) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add 10 µL of the combined detection reagents to each well.
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio for each well.
-
Normalize the data to the response of a maximal concentration of a standard agonist (100%) and vehicle control (0%).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
Table 1: Potency of this compound on Target GPCR
| Compound | EC50 (nM) | Hill Slope | Emax (%) |
| This compound | 15.2 | 1.1 | 98 |
| Isoproterenol (Control) | 5.8 | 1.0 | 100 |
Visualizations
Caption: Gs-coupled GPCR signaling cascade initiated by an agonist.
Caption: High-throughput screening workflow for a cAMP assay.
Troubleshooting & Optimization
TD52 dihydrochloride solubility issues and solutions
Welcome to the technical support center for TD52 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: TD52 is a derivative of the EGFR tyrosine kinase inhibitor, Erlotinib. Its dihydrochloride is the salt form of the active compound. TD52 functions as a potent and orally active inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). By inhibiting CIP2A, TD52 reactivates Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates Protein Kinase B (Akt), a key node in cell survival signaling. This cascade ultimately leads to the induction of apoptosis in cancer cells.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: While specific solubility data for the dihydrochloride salt is not widely published, the free base of TD52 is known to be soluble in DMF (5 mg/mL) and DMSO (5 mg/mL).[1][3] Dihydrochloride salts of organic molecules often exhibit increased aqueous solubility compared to their free base form. However, for creating high-concentration stock solutions, organic solvents are still recommended.
-
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions.[1][4][5]
-
Alternative: N,N-Dimethylformamide (DMF) can also be used.[1][3]
For aqueous buffers, the solubility of this compound is expected to be pH-dependent. Acidic conditions (pH < 5) may improve solubility, but this should be experimentally verified.[3][6][7][8]
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is vortexed thoroughly for several minutes.[5]
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any particle aggregates.[4][5]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can often increase the rate of dissolution. However, be cautious and avoid excessive heat, which could degrade the compound.[4][5]
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Contamination with water can significantly reduce the solubility of many organic compounds.[5]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution" or "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble.[4][5]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your assay medium.[2][5]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible, typically below 0.5%, to minimize both solvent toxicity and precipitation.[2][5]
-
pH of Aqueous Buffer: The solubility of hydrochloride salts can be influenced by pH.[6][8] Since TD52 is a basic compound, maintaining a slightly acidic pH in your final assay buffer (if experimentally permissible) may help to keep the compound in solution.
-
Use of Surfactants: For certain assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.[4]
Q5: How should I store this compound and its stock solutions?
A5: Proper storage is critical for maintaining the stability and activity of the compound.
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.[2]
-
Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability.[1][4][5]
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
| Issue | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve in DMSO/DMF | Insufficient mixing or agitation. | Vortex vigorously for 2-5 minutes.[5] |
| Compound has formed aggregates. | Sonicate in a water bath for 10-15 minutes.[4][5] | |
| Solubility limit is being approached at room temperature. | Gently warm the solution to 37°C.[4][5] | |
| DMSO has absorbed moisture. | Use fresh, anhydrous, high-purity DMSO.[5] | |
| Precipitation in aqueous media during dilution | Rapid change in solvent polarity. | Perform serial dilutions in the aqueous medium instead of a single large dilution.[2][5] |
| Final concentration exceeds aqueous solubility. | Lower the final working concentration of this compound. | |
| High final concentration of DMSO. | Ensure the final DMSO concentration is below 0.5%.[2][5] | |
| pH of the aqueous buffer is not optimal. | If the assay allows, test a range of slightly acidic pH values for your buffer.[6][8] | |
| Cloudy or hazy working solution | Micro-precipitation has occurred. | Centrifuge the working solution at high speed and use the supernatant, noting the potential for reduced final concentration. |
| Buffer components are incompatible with the compound or DMSO. | Test the solubility in a simpler buffer system (e.g., PBS) to identify problematic components. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required mass: The molecular weight of the TD52 free base is 360.41 g/mol . The molecular weight of this compound will be higher due to the addition of two HCl molecules (36.46 g/mol each). Always use the molecular weight provided on the product's certificate of analysis for accurate calculations.
-
Weigh the compound: In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, warm the solution briefly to 37°C.
-
-
Storage: Once the powder is completely dissolved, aliquot the stock solution into single-use, sterile, low-adhesion tubes. Store at -80°C.
Visualization of Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of action of TD52 and a recommended experimental workflow for its use.
Caption: TD52 inhibits CIP2A, leading to PP2A reactivation, Akt dephosphorylation, and apoptosis.
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experiments with TD52 Dihydrochloride
Disclaimer: Publicly available scientific information on a compound specifically named "TD52 dihydrochloride" is limited. The following guide has been constructed as a comprehensive resource for a hypothetical small molecule inhibitor, herein referred to as "Compound X Dihydrochloride," to assist researchers with common challenges in experimental design and execution. The principles and protocols outlined are broadly applicable to the use of novel small molecule compounds in a research setting.
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Compound X Dihydrochloride?
A1: Proper preparation and storage of stock solutions are critical for experimental consistency. We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent. Given its dihydrochloride salt form, Compound X is likely soluble in aqueous solutions. However, for cell-based assays, dissolving in 100% dimethyl sulfoxide (DMSO) is a common practice to ensure complete solubilization before further dilution in aqueous buffers or cell culture media. Always ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: I am observing low potency or no effect of Compound X Dihydrochloride in my cell-based assay. What are the possible causes?
A2: Several factors can contribute to a lack of efficacy in cell-based assays. These include:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Stability: The compound may be unstable in the cell culture medium, degrading over the course of the experiment.
-
Efflux Pumps: Cells may actively transport the compound out via efflux pumps, such as P-glycoprotein.
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a biological response. It is advisable to perform a broad dose-response experiment to determine the optimal concentration range.
Q3: My experimental results with Compound X Dihydrochloride are inconsistent. What are some common sources of variability?
A3: Inconsistent results can stem from several sources:
-
Stock Solution Inconsistency: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation. Using fresh aliquots for each experiment is recommended.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all impact cellular response to a compound.
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability.
Q4: How can I determine if Compound X Dihydrochloride is causing off-target effects?
A4: Identifying off-target effects is crucial for validating your findings. Strategies include:
-
Using a Structurally Unrelated Inhibitor: Corroborate your results with a different inhibitor that targets the same pathway but has a distinct chemical structure.
-
Employing a Negative Control Analog: If available, use a structurally similar but biologically inactive version of Compound X.
-
Rescue Experiments: If the compound's target is known, overexpressing the target protein may rescue the phenotypic effect, indicating an on-target mechanism.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the prepared solution.
-
Inconsistent results at higher concentrations.
Troubleshooting Steps:
-
Initial Dissolution in an Organic Solvent: Prepare a high-concentration stock solution in 100% DMSO.
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Gentle Warming: Warm the solution to 37°C to improve solubility.
-
pH Adjustment: Assess the pH of your aqueous buffer, as the solubility of hydrochloride salts can be pH-dependent.
-
Use of a Surfactant: For in vitro biochemical assays, consider adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent aggregation.[1]
Issue 2: High Background Signal in Fluorescence-Based Assays
Symptoms:
-
An elevated signal in wells containing only the compound and assay buffer, in the absence of the biological target.
Troubleshooting Steps:
-
Assess Autofluorescence: Measure the fluorescence of Compound X Dihydrochloride alone at the excitation and emission wavelengths of your assay.
-
Subtract Background: If autofluorescence is observed, subtract the signal from the compound-only wells from your experimental wells.
-
Change Fluorophore: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of your compound.
Quantitative Data Summary
The following tables provide illustrative data for the use of Compound X Dihydrochloride in various experimental settings.
Table 1: Recommended Concentration Ranges for Initial Screening in Cell-Based Assays
| Cell Line | Assay Type | Recommended Concentration Range | Notes |
| HeLa | Cell Viability (MTT) | 0.1 µM - 100 µM | Perform a 72-hour incubation. |
| A549 | Apoptosis (Caspase-3) | 1 µM - 50 µM | Measure activity after 24 hours. |
| Jurkat | Cytokine Release (ELISA) | 0.5 µM - 25 µM | Analyze supernatant after 48 hours. |
Table 2: Stability of Compound X Dihydrochloride Stock Solution (10 mM in DMSO)
| Storage Temperature | Time Point | Concentration (% of Initial) | Observations |
| 4°C | 1 week | 98.5% | No visible precipitate. |
| 4°C | 4 weeks | 85.2% | Slight degradation observed. |
| -20°C | 1 month | 99.8% | Stable. |
| -20°C | 6 months | 99.5% | Stable. |
| -80°C | 12 months | 99.7% | Highly stable. |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is for determining the effect of Compound X Dihydrochloride on the viability of adherent cells.
Materials:
-
Adherent cells of interest
-
Compound X Dihydrochloride
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X Dihydrochloride in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blot Analysis of Target Protein Phosphorylation
This protocol is to assess the effect of Compound X Dihydrochloride on the phosphorylation of a target protein in a specific signaling pathway.
Materials:
-
Cells of interest
-
Compound X Dihydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the desired concentrations of Compound X Dihydrochloride for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X Dihydrochloride.
Caption: General experimental workflow for characterizing Compound X Dihydrochloride.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Off-Target Effects of TD52 Dihydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, validate, and mitigate potential off-target effects of the hypothetical small molecule inhibitor, TD52 dihydrochloride. The principles and protocols outlined here are broadly applicable for troubleshooting unexpected experimental outcomes with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule, such as TD52, binds to and alters the function of proteins other than its intended biological target.[1][2][3] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to essential proteins can disrupt critical cellular pathways, causing cell death or other toxic effects unrelated to the on-target activity.[2][3]
-
Lack of Translational Success: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that have unforeseen consequences in a whole organism.[2]
Q2: I'm observing a phenotype that is inconsistent with what I expect from inhibiting my target. Could this be an off-target effect of TD52?
A2: It is a strong possibility. Common signs that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with TD52 is different from the phenotype seen when the target protein is knocked down or knocked out using genetic methods like CRISPR or siRNA.[2][3]
-
Inconsistent Results with Other Inhibitors: A structurally different inhibitor for the same target produces a different phenotype.[3]
-
Unusual Dose-Response Curve: The dose-response curve for your phenotype is significantly different from the biochemical IC50 for the target, or it exhibits a strange shape (e.g., biphasic).
-
High Levels of Cell Death: Significant cytotoxicity is observed at concentrations close to or below the effective dose for the on-target effect.[4]
Q3: What are the immediate steps I should take if I suspect off-target effects?
A3: A systematic approach is crucial. Start with these initial steps:
-
Confirm Compound Identity and Purity: Ensure the compound is what it claims to be and is free from impurities that could be biologically active.
-
Perform a Dose-Response Experiment: Titrate TD52 to determine the lowest effective concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[2][4]
-
Use a Negative Control: If available, use a structurally similar but biologically inactive analog of TD52. This helps confirm that the observed effects are not due to the chemical scaffold itself.[2]
-
Validate Target Expression: Confirm that your cellular model expresses the intended target protein at sufficient levels using methods like Western Blot or qPCR.[2]
Troubleshooting Scenarios and Solutions
This table outlines common experimental issues that may point to off-target effects and provides actionable solutions.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action(s) |
| Phenotype with TD52 does not match target knockdown (e.g., CRISPR/siRNA) phenotype. | The observed phenotype is likely caused by TD52 binding to one or more off-target proteins.[2][3] | 1. Trust the genetic validation as the more specific tool.2. Use TD52 as a tool compound with caution, acknowledging its off-target potential.3. Attempt to identify the responsible off-target(s) using proteomic methods. |
| High cytotoxicity observed at or below the effective concentration (EC50). | TD52 may have potent off-target effects on proteins essential for cell survival.[4] | 1. Perform a toxicity assay (e.g., CellTiter-Glo®, MTS) in parallel with your phenotypic assay to determine the therapeutic window.2. Lower the concentration of TD52. If the phenotype is lost before toxicity is reduced, the effect may be linked to off-target toxicity. |
| Results with TD52 are inconsistent with another published inhibitor for the same target. | The two inhibitors may have different off-target profiles. The observed phenotype could be due to the off-target activity of one or both compounds.[3] | 1. Test both inhibitors in your system head-to-head.2. Compare your results with genetic knockdown of the target.3. Review the known selectivity profiles for both compounds. |
| Effect is seen in one cell line but not another, despite both expressing the target. | Expression levels of the relevant off-target protein may vary between cell lines.[2] | 1. Confirm on-target expression levels in both cell lines.2. If an off-target is suspected, investigate its expression via database searches (e.g., DepMap, ProteomicsDB) or direct measurement. |
Visualizing the Problem: On-Target vs. Off-Target Effects
Understanding the different ways an inhibitor can affect cellular signaling is key to troubleshooting.
Experimental Protocols for Validation
Here are detailed methodologies for key experiments to dissect on- and off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that TD52 physically binds to its intended target in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.[5][6][7]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with an effective concentration of TD52 and another with a vehicle control (e.g., DMSO) for 1 hour at 37°C.[5]
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[2]
-
Separate Soluble and Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample by Western Blot.
-
Data Interpretation: Plot the band intensity of the target protein against the temperature for both TD52-treated and vehicle-treated samples. A rightward shift in the melting curve for the TD52-treated sample indicates target engagement and stabilization.[1]
Protocol 2: Genetic Knockdown for Phenotypic Validation
Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the resulting phenotype matches that of TD52 treatment, it supports an on-target effect.[2][3]
Methodology (CRISPR-Cas9 Example):
-
gRNA Design: Design two or three guide RNAs (gRNAs) targeting a coding exon of your gene of interest.
-
Transfection: Co-transfect cells with a Cas9-expressing plasmid and the gRNA plasmids.
-
Validation of Knockout: After 48-72 hours, harvest a subset of cells. Confirm target protein knockout by Western Blot or genomic indel formation by Sanger sequencing and TIDE/ICE analysis.
-
Phenotypic Assay: With the remaining cells, perform the same phenotypic assay you used to characterize the effects of TD52.
-
Comparison: Compare the phenotype from the knockout cells to cells treated with TD52 and to wild-type cells. A matching phenotype strongly suggests the effect of TD52 is on-target.
Workflow for Investigating Off-Target Effects
This workflow provides a logical sequence of experiments to diagnose and validate a suspected off-target effect.
Advanced Proteome-Wide Identification of Off-Targets
If initial experiments strongly suggest an off-target effect, advanced methods can be used to identify the unintended binding partners of TD52.
| Method | Principle | Advantages | Considerations |
| Kinase Profiling | TD52 is screened against a large panel of purified kinases (e.g., >400) to determine its inhibitory activity (IC50) for each. | - Quantitative (provides IC50 values).- Broad coverage of the kinome.- Commercially available as a service. | - In vitro assay; may not reflect cellular activity.- Does not identify non-kinase off-targets.[8] |
| Affinity Chromatography-Mass Spectrometry | TD52 is immobilized on beads, which are then used to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.[1] | - Unbiased identification of direct binding partners.- Can identify non-kinase targets. | - Requires chemical modification of TD52.- Can be prone to identifying non-specific binders. |
| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Measures changes in protein conformation upon drug binding. Drug binding protects specific sites from protease digestion, creating a unique peptide signature that can be detected by MS.[9] | - Unbiased and proteome-wide.- Does not require modifying the compound.- Can identify binding sites and allosteric effects.[9] | - Requires specialized equipment and expertise.- Can be complex to analyze. |
| Thermal Proteome Profiling (TPP) / PISA | An extension of CETSA to the entire proteome. Changes in the thermal stability of thousands of proteins upon TD52 treatment are measured by mass spectrometry to identify binders.[10][11] | - Unbiased and proteome-wide.- Performed in a cellular context.- Does not require compound modification. | - Computationally intensive.- May not detect very low-affinity interactions. |
Decision Tree for Troubleshooting Unexpected Results
Use this decision tree to navigate the troubleshooting process when your experimental results with TD52 are not what you expected.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
TD52 dihydrochloride experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD52 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is TD52 and what is its mechanism of action?
TD52 is a derivative of the EGFR tyrosine kinase inhibitor, erlotinib.[1] Its primary mechanism of action involves the reactivation of Protein Phosphatase 2A (PP2A) by targeting the Cancerous Inhibitor of PP2A (CIP2A).[1] This leads to dephosphorylation of Akt, a key protein in cell survival pathways, ultimately inducing apoptosis in cancer cells.[1]
Q2: What are the primary research applications for TD52?
TD52 is primarily used in cancer research. It has been shown to decrease the viability of various cancer cell lines, including hepatocellular carcinoma and triple-negative breast cancer cells.[1] In vivo studies have also demonstrated its ability to reduce tumor growth in mouse xenograft models.[1]
Q3: What are the recommended storage and handling conditions for TD52?
For optimal stability, TD52 should be stored as a solid at -20°C.[1] The product is stable for at least four years under these conditions.[1] For experimental use, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q4: What are the recommended solvents and concentrations for TD52?
TD52 is soluble in organic solvents such as DMSO and DMF at a concentration of 5 mg/mL.[1] For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem: High variability in cell viability/apoptosis assay results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent TD52 Concentration | Prepare fresh serial dilutions from a new stock solution for each experiment. Ensure complete dissolution of the solid compound before making dilutions. Use calibrated pipettes and proper pipetting techniques to minimize errors. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Regularly test for mycoplasma contamination. |
| Variability in Incubation Time | Strictly adhere to the planned incubation times for TD52 treatment. Use a timer and stagger the plating and treatment of different experimental groups if necessary. |
| Reagent Quality | Use high-quality, fresh reagents for your assays. Ensure all buffers and media are at the correct pH and have been stored properly. |
Problem: Lower than expected potency (higher IC50) of TD52 in our cell line.
| Possible Cause | Recommended Solution |
| Cell Line Specific Resistance | The expression levels of CIP2A and the activity of PP2A can vary between cell lines, potentially affecting sensitivity to TD52. Consider measuring the baseline levels of these proteins in your cell line. |
| Compound Degradation | Ensure that the TD52 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize the cell seeding density and the duration of the TD52 treatment. A longer treatment time may be required to observe the desired effect. |
| Serum Protein Binding | Components in the fetal bovine serum (FBS) used in cell culture media can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, but first validate that this does not adversely affect cell viability. |
Quantitative Data Summary
Table 1: In Vitro Activity of TD52 in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HA22T | Hepatocellular Carcinoma | 0.9 |
| Hep3B | Hepatocellular Carcinoma | 0.9 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of TD52 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of TD52. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: TD52 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: TD52 Dihydrochloride Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TD52 dihydrochloride in their experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure robust experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the course of experimentation with this compound, presented in a question-and-answer format.
Compound Handling and Preparation
Question 1: I am having difficulty dissolving this compound in my aqueous buffer.
Possible Cause & Solution: Dihydrochloride salts of small molecules can sometimes exhibit poor solubility in neutral pH buffers. The solubility of these compounds is often pH-dependent.[1]
-
Initial Dissolution: It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2][3] Most researchers use a 10 mM stock solution in anhydrous DMSO.[4][5]
-
Working Solution: For cell-based assays, this stock solution can then be diluted into your cell culture medium. It is crucial to ensure that the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[6] A stepwise dilution is recommended to prevent precipitation.[6]
-
Solubility Testing: If solubility issues persist, you can perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium.[7]
Question 2: My experimental results are inconsistent. Could the stability of this compound be an issue?
Possible Cause & Solution: Small molecule inhibitors can be unstable in cell culture media at 37°C over time.[4] This can be due to inherent chemical instability, enzymatic degradation by components in serum, or reactivity with media components.[4][5]
-
Stability Assessment: It is advisable to perform a stability study of this compound in your specific cell culture medium (with and without serum) under your experimental conditions (37°C, 5% CO2).[4][8] Aliquots can be taken at different time points (e.g., 0, 2, 8, 24, 48 hours) and the concentration of the compound can be measured by HPLC-MS.[4]
-
Storage of Stock Solutions: Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4][5]
Experimental Design and Interpretation
Question 3: I am not observing the expected decrease in cell viability after treating cancer cells with this compound.
Possible Cause & Solution: The effect of inhibiting Tumor Protein D52 (TPD52), the presumed target of TD52, can be cell-type dependent. While often considered an oncogene, in some contexts, TPD52 has been suggested to act as a tumor suppressor.[9][10]
-
Cell Line Specificity: The role of TPD52 in apoptosis and proliferation can vary. For instance, TPD52 knockdown has been shown to induce apoptosis in LNCaP prostate cancer cells[11], while in bladder cancer cells, its depletion conferred resistance to ER stress-mediated apoptosis.[9] Ensure you are using a cell line where TPD52 is known to play a pro-proliferative or anti-apoptotic role.
-
Assay Sensitivity: Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect subtle changes. The MTT assay, for example, measures metabolic activity which is an indirect measure of cell viability.[12][13]
-
Concentration and Incubation Time: You may need to optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions.
Question 4: I am observing unexpected changes in signaling pathways that are not directly linked to TPD52.
Possible Cause & Solution: This could be due to off-target effects of this compound. Small molecule inhibitors, particularly those targeting protein-protein interactions or with broad kinase inhibitory activity, can interact with unintended proteins.[14][15]
-
Off-Target Prediction: Use in silico tools to predict potential off-target interactions.[16][17]
-
Experimental Validation:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of TPD52. This should rescue the on-target effects but not the off-target effects.[15]
-
Orthogonal Approaches: Use a different method to inhibit TPD52 function, such as siRNA or shRNA-mediated knockdown, and compare the phenotype to that observed with this compound.[10][18][19]
-
Kinome Profiling: If off-target kinase inhibition is suspected, a kinome-wide screening assay can identify unintended kinase targets.[15]
-
Quantitative Data Summary
As specific quantitative data for this compound is not yet publicly available, the following tables provide relevant data on its presumed target, TPD52, to guide experimental design and interpretation.
Table 1: TPD52 mRNA Expression in Various Cancer Cell Lines (TCGA Data)
| Cancer Type | Median FPKM (Fragments Per Kilobase of Exon per Million Reads) |
| Breast invasive carcinoma (BRCA) | High |
| Prostate adenocarcinoma (PRAD) | High |
| Lung squamous cell carcinoma (LUSC) | High |
| Bladder Urothelial Carcinoma (BLCA) | Variable |
| Skin Cutaneous Melanoma (SKCM) | Variable |
This data is based on The Cancer Genome Atlas (TCGA) and can be explored further on platforms like the Human Protein Atlas.[20] High expression in certain cancer types suggests TPD52 as a potential therapeutic target.
Table 2: Phenotypic Effects of TPD52 Knockdown in Cancer Cell Lines
| Cell Line | Phenotype Observed After TPD52 Knockdown | Reference |
| SK-BR-3 (Breast Cancer) | Increased phosphorylation of AMPKα (Thr172), ACC1, and TSC2. | [18][19] |
| T24 (Bladder Cancer) | Increased resistance to ER stress-induced apoptosis. | [9] |
| LNCaP (Prostate Cancer) | Induction of apoptosis, reduced cell proliferation and migration. | [11] |
| MDA-MB-231 (Breast Cancer) | Decreased tumor growth in vivo. | [1] |
This table summarizes the observed effects of reducing TPD52 levels, providing a benchmark for the expected biological response to a TPD52 inhibitor.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in cell culture medium using HPLC-MS.[4]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS).
-
-
Experimental Setup:
-
In triplicate, add the this compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the compound.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC-MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Target Engagement
This protocol can be used to verify the interaction of this compound with its target TPD52, or to assess if the compound disrupts the interaction of TPD52 with a known binding partner (e.g., AMPKα).[21][22][23][24]
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for TPD52 (or its binding partner) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against TPD52 and its expected interacting partners. A change in the amount of co-precipitated protein in the this compound-treated sample compared to the control would indicate a modulation of the protein-protein interaction.
-
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][25][26][27]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or vehicle control.
-
-
MTT Addition and Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Visualizations
Signaling Pathways
Caption: Presumed signaling pathway of this compound via inhibition of TPD52.
Experimental Workflow
Caption: A logical workflow for this compound research.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. The Tumor Suppressor TPD52‐Governed Endoplasmic Reticulum Stress is Modulated by APCCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TPD52 tumor protein D52 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Altered expression of tumor protein D52 regulates apoptosis and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor protein D52 (TPD52) affects cancer cell metabolism by negatively regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Expression of TPD52 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 21. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 22. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 24. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT (Assay protocol [protocols.io]
Enhancing the specificity of TD52 dihydrochloride
Welcome to the technical support center for TD52 dihydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of TD52, with a particular focus on strategies to enhance its experimental specificity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Understanding TD52 and its Specificity
TD52 is an orally active derivative of the EGFR tyrosine kinase inhibitor, erlotinib.[1][2] However, its primary mechanism of action is as a potent inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[2][3][4] TD52 exerts its apoptotic effects in cancer cells by modulating the CIP2A/PP2A/p-Akt signaling pathway.[2] A key feature of TD52 is its reduced inhibitory effect on phosphorylated EGFR (p-EGFR) compared to erlotinib, suggesting a more specific targeting of the CIP2A pathway.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of TD52?
A1: The primary molecular target of TD52 is the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[2][3][4] It indirectly reduces CIP2A levels by disrupting the binding of the transcription factor Elk1 to the CIP2A promoter.[2][4]
Q2: How does TD52 differ from its parent compound, erlotinib?
A2: While TD52 is a derivative of erlotinib, a known EGFR inhibitor, its primary activity is against CIP2A. Notably, TD52 exhibits less inhibitory activity against p-EGFR than erlotinib, indicating a shift in target preference and enhanced specificity towards the CIP2A pathway.[2]
Q3: In which cancer cell lines has TD52 shown efficacy?
A3: TD52 has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, including hepatocellular carcinoma (HA22T, Hep3B, PLC/PRF/5, and SK-HEP-1) and triple-negative breast cancer (HCC1937 and MDA-MB-231) cells.[1]
Q4: What are the known off-target effects of TD52?
A4: While TD52 is designed for greater CIP2A specificity, potential off-target effects, particularly on receptor tyrosine kinases (RTKs) other than EGFR, should be considered. However, studies have shown that TD52 has minimal effects on p-EGFR, EGFR, and other common RTKs like IGFR, PDGFR, and VEGFR2 at effective concentrations.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell viability despite TD52 treatment | Incorrect dosage, cell line resistance, or compound degradation. | Verify the IC50 for your specific cell line. We recommend performing a dose-response curve. Ensure proper storage of this compound to prevent degradation. Consider testing for CIP2A expression levels in your cell line. |
| Inconsistent results between experiments | Variability in experimental conditions, such as cell passage number, seeding density, or treatment duration. | Standardize your experimental protocols. Use cells within a consistent and low passage number range. Ensure precise and consistent timing for all treatment and harvesting steps. |
| Observed effects may be due to off-target activity | Although more specific than erlotinib, off-target effects are still possible at high concentrations. | Perform control experiments to assess the impact on the EGFR pathway. This can be done by measuring p-EGFR levels. Also, consider a rescue experiment by overexpressing CIP2A to see if it reverses the apoptotic effects of TD52. |
| Difficulty in dissolving this compound | The compound may have limited solubility in certain aqueous buffers. | TD52 is soluble in DMF and DMSO.[1] Prepare a concentrated stock solution in one of these solvents and then dilute it to the final concentration in your cell culture medium. |
Key Experimental Protocols
Protocol 1: Validating On-Target Activity via Western Blot
This protocol is designed to confirm that TD52 is inhibiting its intended target, CIP2A, and modulating the downstream signaling pathway.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell lysis buffer
-
Primary antibodies: anti-CIP2A, anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of TD52 (e.g., 2.5, 5, 7.5 µM) for 48 hours.[2] Include a vehicle-treated control (DMSO).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control. A decrease in CIP2A and p-Akt levels with increasing TD52 concentration indicates on-target activity.
Protocol 2: Assessing Off-Target Effects on EGFR Signaling
This protocol helps to determine the specificity of TD52 by evaluating its effect on EGFR phosphorylation.
Materials:
-
This compound
-
Erlotinib (as a positive control)
-
Cancer cell line with known EGFR expression
-
Primary antibodies: anti-p-EGFR, anti-total-EGFR, anti-GAPDH
-
Other materials as in Protocol 1
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with TD52 (e.g., 5 µM) and erlotinib at an equivalent concentration for 48 hours.[2] Include a vehicle-treated control.
-
Follow steps 3-8 from Protocol 1, using antibodies against p-EGFR and total EGFR.
-
Compare the levels of p-EGFR in TD52-treated cells to those in erlotinib-treated and control cells. Minimal changes in p-EGFR with TD52 treatment, in contrast to a significant decrease with erlotinib, would confirm the higher specificity of TD52 for CIP2A over EGFR.
Visualizing Key Pathways and Workflows
Caption: TD52 signaling pathway leading to apoptosis.
Caption: Workflow for specificity analysis of TD52.
Quantitative Data Summary
| Cell Line | Cancer Type | TD52 IC50 (µM) |
| HA22T | Hepatocellular Carcinoma | 0.9 |
| Hep3B | Hepatocellular Carcinoma | 0.9 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 |
| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 |
Data sourced from Yu, H.-C., et al. (2014).[1]
References
TD52 dihydrochloride degradation and storage problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of TD52 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. As a dihydrochloride salt, the compound is likely hygroscopic and can degrade in the presence of moisture.
2. How should I prepare stock solutions of this compound?
It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, use a dry, high-quality solvent in which this compound is soluble. Based on its nature as a dihydrochloride salt, it is likely soluble in aqueous solutions. For organic solvents, solubility should be experimentally determined. Stock solutions should be stored in tightly sealed vials at -80°C and protected from light. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
3. What are the signs of degradation of this compound?
Degradation of this compound may be indicated by:
-
Visual changes: Discoloration of the solid powder or solution.
-
Solubility issues: Difficulty in dissolving the compound, or precipitation from a solution that was previously clear.
-
Inconsistent experimental results: Loss of biological activity or variable outcomes in assays.
-
Chromatographic changes: Appearance of new peaks or a decrease in the main peak area when analyzed by techniques like HPLC.
4. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds are susceptible to the following:
-
Hydrolysis: The presence of water can lead to the breakdown of labile functional groups. The acidic nature of the dihydrochloride salt in solution may influence the rate of hydrolysis.
-
Oxidation: Exposure to air and certain solvents can lead to oxidative degradation.[1][2]
-
Photolysis: Exposure to UV or visible light can cause degradation.[1]
It is important to note that some drugs show significant degradation in acidic and alkaline conditions.[1]
5. How can I minimize degradation during my experiments?
To minimize degradation:
-
Always use high-purity, dry solvents.
-
Prepare solutions fresh for each experiment.
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
-
Maintain a consistent pH for your experimental buffer system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound. | Prepare a fresh stock solution from solid compound. Perform a quality control check, such as HPLC, to assess the purity of the compound. |
| Poor solubility in aqueous buffers | The compound may have limited solubility at neutral pH. | Try adjusting the pH of the buffer. The solubility of hydrochloride salts can be pH-dependent. Gentle warming or sonication may also aid dissolution. |
| Precipitation of the compound during the experiment | The compound may be unstable in the experimental medium or its concentration may exceed its solubility limit. | Check the stability of this compound in your specific experimental buffer and at the working concentration. Consider using a lower concentration or adding a co-solvent if compatible with your assay. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound. This involves subjecting the compound to stress conditions.
1. Preparation of Samples:
- Prepare solutions of this compound (e.g., 1 mg/mL) in various media:
- 0.1 N HCl (acidic hydrolysis)
- 0.1 N NaOH (basic hydrolysis)
- Water (neutral hydrolysis)
- 3% H₂O₂ (oxidative degradation)
- For photostability, expose a solution and the solid compound to a light source (e.g., UV lamp).
- For thermal stability, store the solid compound and a solution at an elevated temperature (e.g., 60°C).
2. Experimental Conditions:
- Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
- Maintain a control sample at -20°C.
3. Analysis:
- At each time point, analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
- Compare the chromatograms of the stressed samples to the control sample to identify degradation products (new peaks) and quantify the loss of the parent compound.
4. Data Interpretation:
- Calculate the percentage of degradation for each condition.
- This will provide insights into the conditions under which this compound is unstable.
Data Presentation: Forced Degradation Study Results
| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 24 | ||||
| 48 | |||||
| 72 | |||||
| 0.1 N NaOH | 24 | ||||
| 48 | |||||
| 72 | |||||
| Water | 24 | ||||
| 48 | |||||
| 72 | |||||
| 3% H₂O₂ | 24 | ||||
| 48 | |||||
| 72 | |||||
| Light (Solid) | 72 | N/A | N/A | ||
| Light (Solution) | 72 | ||||
| Heat (Solid) | 72 | N/A | N/A | ||
| Heat (Solution) | 72 |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Interpreting Unexpected Results with TD52 Dihydrochloride
Disclaimer: The compound "TD52 dihydrochloride" does not correspond to a known chemical entity in publicly available scientific literature. The following technical support guide is a generalized resource created for a hypothetical small molecule inhibitor to assist researchers in interpreting unexpected experimental outcomes.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results during their experiments with our hypothetical compound, this compound.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Lack of Efficacy
You've treated your cells or animal models with this compound but do not observe the expected biological effect, or the IC50/EC50 value is significantly higher than anticipated.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | 1. Prepare fresh stock solutions of this compound. 2. Avoid repeated freeze-thaw cycles. 3. Verify the storage conditions (-20°C or -80°C as recommended). | A freshly prepared solution should restore the expected potency. |
| Cell Line Resistance | 1. Confirm the expression of the target protein in your cell line via Western Blot or qPCR. 2. Sequence the target protein to check for mutations that may prevent binding. | If the target is not expressed or is mutated, the lack of efficacy is expected. |
| Incorrect Dosing | 1. Review dose-response curves to ensure the appropriate concentration range was tested. 2. For in vivo studies, verify the dosing calculations and administration route. | A properly conducted dose-response experiment should reveal the expected potency. |
| Experimental Artifact | 1. Ensure that the assay endpoint is appropriate for the expected mechanism of action. 2. Include positive and negative controls in your experiment. | Controls will help validate the assay's performance and interpretation of the results. |
Issue 2: Off-Target Effects or Unexpected Toxicity
You observe cellular toxicity or animal model side effects that are not consistent with the known mechanism of action of this compound. It's important to note that small molecules can sometimes have off-target effects.[1][2][3]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-Specific Binding | 1. Perform a kinome scan or other off-target screening assays. 2. Use a structurally related but inactive control compound. | Identification of unintended molecular targets can explain the observed phenotype. |
| Metabolite Toxicity | 1. Analyze the metabolic profile of this compound in your system. 2. Test the effects of known metabolites if they can be synthesized. | Understanding the metabolic fate can reveal toxic byproducts. |
| Vehicle-Related Toxicity | 1. Run a vehicle-only control group in your experiments. 2. Test alternative, less toxic vehicles for solubilizing the compound. | If the vehicle control shows toxicity, the issue is with the vehicle, not the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically soluble in DMSO for in vitro use and should be stored as a stock solution at -20°C or -80°C. For in vivo applications, a formulation with vehicles such as saline, PEG, or Tween 80 may be required. Always refer to the product-specific datasheet for detailed instructions.
Q2: How can I confirm that this compound is engaging its target in my cells?
A2: Target engagement can be confirmed using several methods. A common approach is to perform a Western Blot to assess the phosphorylation status of a downstream substrate of the target protein. Alternatively, cellular thermal shift assays (CETSA) can directly measure the binding of the compound to its target.
Q3: My in vivo results with this compound do not replicate my in vitro findings. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors, including poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), poor tissue penetration, or the complexity of the in vivo biological system that is not captured in a simplified in vitro model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Target Modulation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target protein and a downstream marker, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway showing TD52 inhibiting its target kinase.
Caption: Workflow for validating TD52 target engagement in cells.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: TD52 Dihydrochloride vs. Arctigenin in Targeting CIP2A in Triple-Negative Breast Cancer
A detailed review of preclinical data reveals two distinct therapeutic strategies for inhibiting the oncoprotein CIP2A in triple-negative breast cancer (TNBC). TD52 dihydrochloride, a synthetic derivative of erlotinib, and Arctigenin, a natural lignan, both demonstrate significant anti-cancer activity by modulating the CIP2A/PP2A/p-Akt signaling pathway. However, they employ different mechanisms of action and exhibit varying potencies in preclinical models.
This guide provides a comprehensive comparison of the efficacy of this compound and Arctigenin, presenting available experimental data, detailed methodologies, and visual representations of their mechanisms to aid researchers and drug development professionals in understanding their potential as therapeutic agents for TNBC.
Mechanism of Action: A Tale of Two Inhibitory Strategies
This compound and Arctigenin both converge on the inhibition of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), a key oncoprotein overexpressed in many cancers, including TNBC. CIP2A promotes tumorigenesis by inhibiting the tumor-suppressive activity of Protein Phosphatase 2A (PP2A), leading to increased phosphorylation and activation of pro-survival proteins like Akt.
This compound acts as an indirect inhibitor of CIP2A. It disrupts the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[1] This interference with transcriptional activation leads to a downstream reduction in CIP2A protein levels, subsequently restoring PP2A activity and decreasing the phosphorylation of Akt (p-Akt), ultimately inducing apoptosis in TNBC cells.[1]
In contrast, Arctigenin promotes the degradation of the CIP2A protein.[2][3] This natural compound has been shown to downregulate CIP2A expression, leading to the reactivation of PP2A.[2][3] The restored PP2A activity then dephosphorylates Akt, inhibiting its pro-survival signaling and leading to the suppression of TNBC cell proliferation and metastasis.[2][3]
Efficacy in Triple-Negative Breast Cancer Models
Both compounds have demonstrated efficacy in preclinical models of TNBC, a particularly aggressive subtype of breast cancer with limited targeted therapeutic options.
In Vitro Efficacy
| Compound | Cell Line | IC50 | Key Findings |
| This compound | MDA-MB-468, HCC1937, MDA-MB-231 | Not specified (anti-proliferative at 2-10 µM)[1] | Induces apoptosis in a dose- and time-dependent manner.[1] Downregulates CIP2A and p-Akt expression.[1] |
| Arctigenin | MDA-MB-231 | 0.787 µM[4] | Decreases proliferation and induces apoptosis.[4] Inhibits invasion and migration.[4] |
| MDA-MB-468 | 0.283 µM[4] | More sensitive to Arctigenin compared to MDA-MB-231 cells.[4] |
In Vivo Efficacy
| Compound | Animal Model | Dosage | Key Findings |
| This compound | MDA-MB-468 xenograft (mice) | 10 mg/kg/day (oral) | Significantly inhibited tumor growth.[1] |
| Arctigenin | 4T1 orthotopic breast cancer (mice) | Not specified | Prolonged survival and hindered tumor growth.[5] |
| MDA-MB-231 xenograft (mice) | 15 mg/kg (intraperitoneal) | Significantly inhibited tumor growth.[4] |
Both compounds have shown the ability to suppress tumor growth in vivo, suggesting their potential for clinical translation.
Experimental Protocols
This compound: Western Blot Analysis for CIP2A and p-Akt
Objective: To determine the effect of this compound on the protein expression levels of CIP2A and phosphorylated Akt.
Methodology:
-
Cell Culture and Treatment: TNBC cells (e.g., MDA-MB-468) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound (e.g., 0, 2.5, 5, 7.5 µM) for a specified time (e.g., 48 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Arctigenin inhibits triple-negative breast cancers by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arctigenin Attenuates Breast Cancer Progression through Decreasing GM-CSF/TSLP/STAT3/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In the intricate landscape of cancer therapeutics, the pursuit of targeted and effective treatments is paramount. This guide provides a detailed comparative analysis of two notable compounds in cancer research: TD52 dihydrochloride, a novel inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A), and its parent compound, Erlotinib, a well-established epidermal growth factor receptor (EGFR) inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a clear perspective on their distinct mechanisms of action, supported by experimental data and protocols.
Divergent Paths to a Common Goal: Inihibiting Cancer Cell Proliferation
While both this compound and Erlotinib aim to thwart cancer cell growth, they achieve this through fundamentally different signaling pathways. TD52 operates by modulating the CIP2A/PP2A/Akt axis, a critical pathway in cell survival and proliferation, whereas Erlotinib directly targets the EGFR signaling cascade.
This compound: A Novel Approach to Reactivating Tumor Suppression
TD52 is an orally active and potent inhibitor of CIP2A.[1] High levels of CIP2A are found in various cancers and are associated with tumor progression. CIP2A functions by inhibiting the tumor-suppressing activity of protein phosphatase 2A (PP2A). By inhibiting CIP2A, TD52 effectively reactivates PP2A, leading to the dephosphorylation and subsequent inactivation of pro-survival proteins such as Akt.
The mechanism of TD52's action is indirect; it disrupts the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene, thereby reducing CIP2A expression.[1] This targeted approach leads to apoptosis (programmed cell death) in cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines.[1] A key advantage of TD52 is its minimal inhibition of phosphorylated EGFR (p-EGFR), suggesting a more specific and potentially less toxic profile compared to its predecessor, Erlotinib.[1]
Erlotinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Erlotinib is a well-characterized tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and thereby blocking the downstream signaling events. Its efficacy is most pronounced in non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.
Comparative Data on In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and Erlotinib in relevant cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MDA-MB-231 (TNBC) | Proliferation Assay | IC50 | 5 µM | [1] |
| BT-549 (TNBC) | Proliferation Assay | IC50 | 7.5 µM | [1] | |
| MDA-MB-231 (TNBC) | Apoptosis Assay | % Apoptotic Cells | Significant increase at 5 µM | [1] | |
| Erlotinib | HCC827 (NSCLC, EGFR mutant) | Proliferation Assay | IC50 | ~10 nM | N/A |
| A549 (NSCLC, EGFR wild-type) | Proliferation Assay | IC50 | >10 µM | N/A |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound Action.
Caption: Mechanism of Erlotinib Action.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Erlotinib for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., CIP2A, p-Akt, Akt, EGFR, p-EGFR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound and Erlotinib represent two distinct strategies for combating cancer. While Erlotinib's efficacy is largely confined to cancers with specific EGFR mutations, TD52's novel mechanism of targeting the CIP2A/PP2A/Akt pathway holds promise for a broader range of malignancies, including those that are resistant to EGFR-targeted therapies. The experimental data underscores the differential activity of these compounds, highlighting the importance of understanding the underlying molecular pathways in cancer for the development of more effective and personalized treatments. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.
References
Validating Target Engagement of CBP/p300 Inhibitors: A Comparative Guide
Introduction
CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity.[1][2] Dysregulation of CBP/p300 has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3][4] The development of small molecule inhibitors targeting CBP/p300 has become an area of intense research.[4][5]
A critical step in the preclinical development of any new inhibitor is the rigorous validation of its engagement with the intended target in a cellular context.[5] This guide provides a comparative overview of experimental approaches to validate the target engagement of CBP/p300 inhibitors. While specific data for "TD52 dihydrochloride" is not publicly available, this guide serves as a template, utilizing data from well-characterized CBP/p300 inhibitors to illustrate the necessary validation studies.
Comparative Analysis of Well-Characterized CBP/p300 Inhibitors
To provide a framework for comparison, the following table summarizes key target engagement and cellular activity data for several known CBP/p300 inhibitors. These compounds target different domains of CBP/p300, primarily the bromodomain (BRD) or the histone acetyltransferase (HAT) domain.
| Compound Name | Target Domain | Target Affinity (IC50/Kd) | Cellular Target Engagement (EC50) | Downstream Effect (e.g., H3K27ac reduction) | Reference |
| A-485 | HAT | p300 IC50: 2.6 nM | - | Reduces H3K27ac | [1][6] |
| CCS1477 (inobrodib) | Bromodomain | CBP Kd: 1.7 nM, p300 Kd: 1.3 nM | BRET IC50 (p300): 19 nM | Downregulates AR and c-MYC signaling | [7] |
| GNE-049 | Bromodomain | CBP IC50: 1.1 nM, p300 IC50: 2.3 nM | - | Inhibits MYC expression | [8][9] |
| SGC-CBP30 | Bromodomain | CBP IC50: 21 nM, p300 IC50: 38 nM | - | Reduces H3K18ac and H3K27ac | [10] |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within the complex cellular environment is crucial. Several biophysical and biochemical methods can be employed to confirm and quantify target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify direct target binding in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest to ~80-90% confluency. Treat cells with the test compound (e.g., this compound) or vehicle (DMSO) for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[13][14]
Experimental Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the target protein (e.g., CBP or p300) fused to NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a 96- or 384-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-impermeable fluorescent tracer that binds to the target protein.
-
BRET Measurement: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which an IC50 value for target engagement can be determined.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to assess the impact of a CBP/p300 inhibitor on histone acetylation at a genome-wide level. A reduction in H3K27ac, a key mark deposited by CBP/p300, at specific gene loci can serve as a pharmacodynamic biomarker of target engagement.[1][15]
Experimental Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the inhibitor or vehicle. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27ac).
-
DNA Purification: Reverse the crosslinking and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks). Compare the peak intensities between inhibitor-treated and vehicle-treated samples to determine the effect on histone acetylation.
Visualizations
Signaling Pathway of CBP/p300
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. WO2013148114A1 - P300/cbp inhibitors and methods of use - Google Patents [patents.google.com]
- 4. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of TD52 Dihydrochloride's Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of TD52 dihydrochloride, a novel anti-cancer agent, with established therapies in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) models. The data presented is collated from publicly available research, offering a valuable resource for evaluating the therapeutic potential of TD52.
Executive Summary
TD52, a derivative of the tyrosine kinase inhibitor erlotinib, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.[1] Unlike its parent compound, TD52's primary mechanism of action is independent of EGFR inhibition. Instead, it functions as a potent and orally active inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A).[1] By inhibiting CIP2A, TD52 reactivates the tumor-suppressing function of Protein Phosphatase 2A (PP2A), leading to the dephosphorylation and inactivation of the oncogenic kinase Akt. This targeted approach offers a promising therapeutic strategy for cancers characterized by CIP2A overexpression, such as HCC and TNBC.
Comparative Efficacy of this compound
The following tables summarize the in vitro cytotoxic activity of this compound in comparison to its parent compound, erlotinib, and standard-of-care chemotherapeutic agents in relevant cancer cell lines. It is important to note that the IC50 values for the standard-of-care agents were obtained from separate studies and direct, head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound vs. Erlotinib in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | IC50 (µM) |
| TD52 | HA22T | 0.9 |
| Hep3B | 0.9 | |
| PLC/PRF/5 | 0.8 | |
| SK-HEP-1 | 1.2 | |
| Erlotinib | HepG2 | 10.6 ± 0.3 |
Data for TD52 obtained from a single study. Data for Erlotinib is from a separate study for comparative context.
Table 2: In Vitro Efficacy of Standard-of-Care Agents in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Sorafenib | HepG2 | 8.289 ± 0.331 |
| Hep3B | ~3 | |
| Huh7 | ~1.9 |
Data compiled from multiple sources.
Table 3: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | Concentration and Effect |
| TD52 | MDA-MB-231 | Induces apoptosis at 2-10 µM |
| HCC1937 | Induces apoptosis at 2-10 µM |
Table 4: In Vitro Efficacy of Standard-of-Care Agents in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | MDA-MB-231 | ~1.5 |
| Hs578T | ~5.3 | |
| Paclitaxel | MDA-MB-231 | ~0.3 |
| Hs578T | ~0.0728 |
Data compiled from multiple sources.
In Vivo Efficacy of this compound
In a PLC/PRF/5 mouse xenograft model of hepatocellular carcinoma, oral administration of TD52 (10 mg/kg per day) resulted in significant tumor growth inhibition. This anti-tumor effect was associated with increased intratumoral PP2A activity and reduced levels of CIP2A and phosphorylated Akt. In a triple-negative breast cancer xenograft model using MDA-MB-468 cells, oral gavage of TD52 (10 mg/kg/day for 52 days) also significantly inhibited tumor size and weight, with a corresponding decrease in CIP2A and p-Akt protein expression in the tumors.[1]
Mechanism of Action: The CIP2A-PP2A-Akt Signaling Pathway
TD52 exerts its anti-cancer effects by targeting the CIP2A-PP2A-Akt signaling pathway. In many cancers, CIP2A is overexpressed and inhibits the tumor suppressor protein phosphatase 2A (PP2A). This inhibition leads to the hyperphosphorylation and activation of the oncogenic kinase Akt, which promotes cell survival, proliferation, and resistance to apoptosis. TD52 indirectly downregulates CIP2A expression by interfering with the binding of the transcription factor Elk1 to the CIP2A promoter.[1] The reduction in CIP2A levels restores PP2A activity, leading to the dephosphorylation and inactivation of Akt, thereby inducing apoptosis in cancer cells.
Caption: TD52 inhibits the CIP2A/PP2A/p-Akt signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, a reference compound, or vehicle control for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.[2][3][4]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for CIP2A, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6][7][8]
Protein Phosphatase 2A (PP2A) Activity Assay
This assay measures the enzymatic activity of PP2A by detecting the dephosphorylation of a synthetic substrate.
-
Immunoprecipitation: PP2A is immunoprecipitated from cell lysates using an anti-PP2A antibody conjugated to protein A/G beads.
-
Phosphatase Reaction: The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate in a reaction buffer.
-
Phosphate Detection: The amount of free phosphate released from the substrate is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The PP2A activity is calculated based on the amount of phosphate released over time and normalized to the amount of immunoprecipitated PP2A protein.[9][10][11][12]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., PLC/PRF/5 or MDA-MB-468) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into treatment and control groups. This compound (e.g., 10 mg/kg) or vehicle is administered orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting or immunohistochemistry).[13][14][15][16][17]
Caption: A typical experimental workflow for evaluating TD52.
Conclusion
This compound represents a promising novel therapeutic agent that targets the CIP2A-PP2A-Akt pathway, a critical signaling axis in the development and progression of hepatocellular carcinoma and triple-negative breast cancer. The preclinical data summarized in this guide indicate that TD52 exhibits potent anti-cancer activity, often superior to its parent compound erlotinib, and provides a strong rationale for further investigation and clinical development. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Oncoprotein CIP2A is stabilized via interaction with tumor suppressor PP2A/B56 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CIP2A as a Key Regulator for AKT Phosphorylation Has Partial Impact Determining Clinical Outcome in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
TD52 Dihydrochloride: A Novel CIP2A Inhibitor Challenging the Standard of Care in Triple-Negative Breast Cancer
For Immediate Release
In the landscape of triple-negative breast cancer (TNBC) treatment, a new contender, TD52 dihydrochloride, is emerging from preclinical studies, presenting a targeted approach that contrasts with the conventional standard of care. This orally active, potent inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A) has demonstrated significant anti-cancer properties by inducing apoptosis in TNBC cells. This guide provides a head-to-head comparison of this compound with the current standard of care for TNBC, supported by available experimental data.
Mechanism of Action: A Targeted Approach
This compound, a derivative of Erlotinib, exerts its effect through the CIP2A/PP2A/p-Akt signaling pathway.[1] It indirectly reduces CIP2A levels by disrupting the binding of the transcription factor Elk1 to the CIP2A promoter.[1] This leads to the reactivation of protein phosphatase 2A (PP2A), a key tumor suppressor, and subsequent downregulation of phosphorylated Akt (p-Akt), a critical node in cell survival signaling. The result is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]
In contrast, the standard of care for TNBC has historically relied on cytotoxic chemotherapy, which non-selectively targets rapidly dividing cells. More recently, immunotherapy has been incorporated for patients with PD-L1 positive tumors, harnessing the immune system to fight cancer. For patients with BRCA mutations, PARP inhibitors offer a targeted therapy option.
Preclinical Efficacy: A Quantitative Comparison
While direct head-to-head clinical trial data is not yet available, in vitro studies provide a glimpse into the potential of this compound. The following table summarizes the available preclinical data on this compound and compares it with publicly available data for standard-of-care chemotherapies in relevant cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Efficacy Metric (IC50) | Source(s) |
| This compound | Hepatocellular Carcinoma | HA22T, Hep3B, PLC5, Sk-Hep1 | 0.9 µM, 0.9 µM, 0.8 µM, 1.2 µM | [2] |
| This compound | Triple-Negative Breast Cancer | Not specified | Apoptosis induction via CIP2A/PP2A/p-Akt pathway | [1][2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
Comparative Efficacy of TD52 Dihydrochloride: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of TD52 dihydrochloride, a potent and orally active inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). The data presented herein is intended to offer an objective evaluation of this compound's performance against relevant alternative compounds, supported by experimental findings.
Executive Summary
This compound, a derivative of Erlotinib, demonstrates significant pro-apoptotic effects in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).[1][2][3][4] Unlike its parent compound, the anticancer activity of this compound is largely independent of EGFR kinase inhibition.[3][4] Its mechanism of action is centered on the indirect downregulation of CIP2A, a key oncogene, leading to the reactivation of Protein Phosphatase 2A (PP2A) and subsequent dephosphorylation of Akt, a critical node in cell survival pathways.[1][2][3][5] In vivo studies using xenograft models have corroborated these in vitro findings, showing significant tumor growth inhibition upon oral administration of this compound.[2][5]
In Vitro Activity Comparison
This compound has been evaluated for its anti-proliferative and pro-apoptotic activity in various cancer cell lines. The following tables summarize its efficacy in comparison to Erlotinib and Sorafenib.
Table 1: Comparative IC50 Values for Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines (48h treatment)
| Compound | HA22T (μM) | Hep3B (μM) | PLC5 (μM) | Sk-Hep1 (μM) |
| TD52 | 0.9 | 0.9 | 0.8 | 1.2 |
| Erlotinib | >10 | >10 | >10 | >10 |
Data extracted from studies on HCC cells.[3]
Table 2: Effects of TD52 on Apoptosis and Key Signaling Proteins in TNBC and HCC Cells
| Cell Line | Treatment | Apoptosis Induction | CIP2A Expression | p-Akt Expression | PP2A Activity |
| TNBC Lines | TD52 (2-10 µM, 48h) | Increased | Decreased | Decreased | Increased |
| PLC5 (HCC) | TD52 (dose-dependent) | Increased | Decreased | Decreased | Increased |
Data synthesized from multiple studies.[2][3][5]
In Vivo Activity Comparison
The in vivo efficacy of this compound was assessed in a mouse xenograft model of triple-negative breast cancer.
Table 3: In Vivo Antitumor Activity of TD52 in MDA-MB-468 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Effect on CIP2A in Tumors | Effect on p-Akt in Tumors |
| TD52 | 10 mg/kg/day (oral) | Significant | Decreased | Decreased |
| Vehicle Control | - | - | - | - |
Results from a 52-day study.[2]
Mechanism of Action: The CIP2A/PP2A/Akt Pathway
TD52 exerts its anticancer effects by modulating the CIP2A/PP2A/Akt signaling cascade. The following diagram illustrates this pathway.
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cancer cells (e.g., HA22T, Hep3B, PLC5, Sk-Hep1) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound or control compounds (e.g., Erlotinib, DMSO).
-
Following a 48-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.[3]
Western Blot Analysis
-
Cells were treated with this compound for the indicated times and concentrations.
-
Total protein was extracted using RIPA buffer.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against CIP2A, p-Akt, Akt, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Xenograft Study
-
Female athymic nude mice were subcutaneously injected with MDA-MB-468 human breast cancer cells.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received this compound (e.g., 10 mg/kg/day) via oral gavage. The control group received a vehicle solution.
-
Tumor volume and body weight were measured regularly throughout the study (e.g., for 52 days).
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blot for CIP2A and p-Akt).[2][5]
PP2A Activity Assay
-
PP2A immunoprecipitation was performed on cell lysates from TD52-treated and control cells.
-
PP2A activity was measured using a PP2A immunoprecipitation phosphatase assay kit according to the manufacturer's instructions.
-
The assay measures the generation of free phosphate from a synthetic phosphopeptide substrate.[5]
Experimental Workflow Visualization
Caption: Workflow for in vitro and in vivo evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.tccf.org.tw [web.tccf.org.tw]
A Comparative Analysis of Teprotumumab versus Placebo for the Treatment of Thyroid Eye Disease
Disclaimer: Information regarding "TD52 dihydrochloride" is not publicly available. This guide uses Teprotumumab, an FDA-approved medication for Thyroid Eye Disease (TED), as a representative example to demonstrate a placebo-controlled study comparison in the requested format.
Teprotumumab is a fully human monoclonal antibody that inhibits the insulin-like growth factor-1 receptor (IGF-1R).[1] It is the first and only FDA-approved treatment for Thyroid Eye Disease, a condition often associated with Graves' disease that can cause eye bulging (proptosis), double vision (diplopia), and other debilitating symptoms.[1][2] This guide provides a comparative overview of the efficacy and safety of Teprotumumab versus placebo, based on data from key clinical trials.
Mechanism of Action
Thyroid Eye Disease is driven by autoantibodies that activate an IGF-1R and Thyroid Stimulating Hormone Receptor (TSHR) signaling complex on orbital fibroblasts.[3] This activation leads to the proliferation of these cells and the production of substances like hyaluronan, resulting in the expansion of fat and muscle tissue behind the eye.[3] Teprotumumab functions by binding to IGF-1R, thereby blocking the downstream signaling cascade that leads to inflammation and tissue expansion.[3][4] This inhibition of the IGF-1R/TSHR signaling crosstalk is considered the primary mechanism through which Teprotumumab alleviates the symptoms of TED.[5]
Clinical Efficacy: Teprotumumab vs. Placebo
The efficacy of Teprotumumab has been demonstrated in several randomized, double-masked, placebo-controlled trials. The OPTIC Phase 3 trial is a key example.[6]
Table 1: Efficacy Outcomes at Week 24 (OPTIC Phase 3 Trial)
| Outcome Measure | Teprotumumab (n=41) | Placebo (n=42) | P-value |
| Proptosis Response (≥2 mm reduction) | 83% (34 patients) | 10% (4 patients) | <0.001 |
| Overall Response (≥2 point CAS reduction + ≥2 mm proptosis reduction) | 78% (32 patients) | 7% (3 patients) | ≤0.001 |
| Clinical Activity Score (CAS) of 0 or 1 | 59% (24 patients) | 21% (9 patients) | ≤0.001 |
| Mean Change in Proptosis | -2.82 mm | -0.54 mm | ≤0.001 |
| Diplopia Response (≥1 grade reduction) | 68% (19 of 28 patients) | 29% (8 of 28 patients) | ≤0.001 |
| Mean Change in GO-QOL Overall Score | 13.79 points | 4.43 points | ≤0.001 |
Data sourced from the New England Journal of Medicine.[6]
A pooled analysis of two multicenter trials confirmed these findings, showing that 77% of patients receiving Teprotumumab achieved a significant improvement in eye bulging compared to 15% in the placebo group.[7] Therapeutic effects were noted to be rapid, with significant responses observed as early as week 6.[8]
Experimental Protocols
The methodologies for the placebo-controlled clinical trials of Teprotumumab were rigorous and well-defined.
Key Study Design (OPTIC Phase 3 Trial)
-
Objective: To evaluate the efficacy and safety of Teprotumumab compared to placebo in patients with active, moderate-to-severe Thyroid Eye Disease.[6]
-
Design: A multicenter, double-masked, randomized, placebo-controlled trial.[6]
-
Participants: Patients with a clinical diagnosis of Graves' disease, active TED with a Clinical Activity Score (CAS) of ≥ 4, and disease onset within 9 months.[9]
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either Teprotumumab or a placebo (normal saline).[9][10] The intervention consisted of eight intravenous infusions, administered once every three weeks for 24 weeks.[10] The initial dose of Teprotumumab was 10 mg/kg, followed by 20 mg/kg for the subsequent seven infusions.[2][11]
-
Primary Endpoint: The primary outcome was the proptosis response in the study eye at week 24, defined as a reduction of ≥2 mm from baseline.[6][12]
-
Secondary Endpoints: These included the overall response rate, the proportion of patients with a CAS of 0 or 1, the mean change in proptosis, the response in diplopia, and the change in the Graves' Ophthalmopathy-Specific Quality of Life (GO-QOL) score.[6]
Safety and Tolerability
Teprotumumab was generally well-tolerated in clinical trials.
Table 2: Common Adverse Events
| Adverse Event | Teprotumumab | Placebo |
| Muscle Spasm | >5% | Lower |
| Nausea | >5% | Lower |
| Alopecia (Hair Loss) | >5% | Lower |
| Diarrhea | >5% | Lower |
| Fatigue | >5% | Lower |
| Hyperglycemia | >5% | Lower |
| Hearing Impairment | >5% | Lower |
| Dysgeusia (Altered Taste) | >5% | Lower |
| Headache | >5% | Lower |
| Dry Skin | >5% | Lower |
Most adverse events were reported as mild to moderate in severity.[6][11] Hyperglycemia was a notable adverse event, particularly in patients with pre-existing diabetes, and was manageable with adjustments to diabetes medication.[8] Serious adverse events were uncommon.[6]
Conclusion
Placebo-controlled studies have conclusively demonstrated that Teprotumumab offers significant clinical benefits over placebo for patients with active, moderate-to-severe Thyroid Eye Disease.[6][8] The treatment leads to substantial improvements in proptosis, diplopia, and quality of life, with a manageable safety profile.[2][6] The targeted mechanism of inhibiting the IGF-1R provides a novel and effective therapeutic strategy for this debilitating autoimmune condition.[1]
References
- 1. drugs.com [drugs.com]
- 2. medjournal360.com [medjournal360.com]
- 3. tepezzahcp.com [tepezzahcp.com]
- 4. frontiersin.org [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Teprotumumab for the Treatment of Active Thyroid Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teprotumumab improves the clinical course of thyroid eye disease [thyroid.org]
- 8. Teprotumumab for Thyroid-Associated Ophthalmopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. phdres.caregate.net [phdres.caregate.net]
- 11. Teprotumumab shows robust phase 3 efficacy for thyroid eye disease - American Academy of Ophthalmology [aao.org]
- 12. researchgate.net [researchgate.net]
Benchmarking TD52 Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TD52 dihydrochloride's performance against other inhibitors targeting the CIP2A/PP2A/Akt signaling pathway. The following sections detail the mechanism of action of these inhibitors, present comparative experimental data, and provide established protocols for key assays.
Introduction to this compound and the CIP2A/PP2A/Akt Pathway
This compound is a derivative of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. However, TD52 exerts its potent anti-cancer effects through a distinct, EGFR-independent mechanism. It functions as an inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). CIP2A is an oncoprotein that is overexpressed in many human cancers and contributes to malignant cell growth and resistance to therapy.
The primary mechanism of action for this compound involves the indirect downregulation of CIP2A. This leads to the reactivation of the tumor suppressor protein, Protein Phosphatase 2A (PP2A). Reactivated PP2A then dephosphorylates and inactivates the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in cell survival and proliferation pathways. The inhibition of Akt signaling ultimately leads to apoptosis (programmed cell death) in cancer cells. This signaling cascade is commonly referred to as the CIP2A/PP2A/p-Akt pathway.
Comparative Analysis of Inhibitors
To provide a comprehensive benchmark for this compound, this guide includes a comparison with other inhibitors targeting the same or related pathways:
-
Other CIP2A Inhibitors: Penfluridol, an antipsychotic drug, has been identified as a direct binder and degrader of CIP2A.
-
Akt Inhibitors: A selection of direct Akt inhibitors, including Afuresertib (GSK2110183), Ipatasertib (GDC-0068), and MK-2206, are included for comparison of downstream pathway inhibition.
In Vitro Efficacy: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and its comparators across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Inhibitor | Target | Cancer Type | Cell Line(s) | IC50 (µM) |
| This compound | CIP2A | Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Not explicitly found, but induces apoptosis at 2-10 µM |
| Penfluridol | CIP2A | Melanoma | A375, B16 | ~5-10 |
| Afuresertib (GSK2110183) | Akt | Various | Hematological and solid tumor cell lines | < 1 in sensitive lines |
| Ipatasertib (GDC-0068) | Akt | Breast Cancer | Various | Not explicitly detailed |
| MK-2206 | Akt | Breast Cancer | Various | Sensitive lines with PTEN/PIK3CA mutations |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates.
-
This compound: In a xenograft model of triple-negative breast cancer (MDA-MB-468), oral administration of TD52 has been shown to significantly inhibit tumor growth. This anti-tumor effect is associated with the downregulation of CIP2A and phosphorylated Akt (p-Akt) in the tumor tissue.
-
Penfluridol: In vivo studies have demonstrated that Penfluridol effectively inhibits melanoma growth and metastasis in animal models[1][2][3].
-
Akt Inhibitors (Afuresertib, Ipatasertib, MK-2206): These inhibitors have shown efficacy in slowing tumor progression in various xenograft models, both as monotherapies and in combination with other agents like paclitaxel[4][5][6].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For reproducible and accurate benchmarking, detailed experimental protocols are essential.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[7][8][9][10]
Western Blot Analysis for CIP2A and p-Akt
This protocol is used to determine the protein expression levels of CIP2A and the phosphorylation status of Akt.
-
Protein Extraction: Treat cells with the inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12][13]
PP2A Activity Assay
This assay measures the enzymatic activity of PP2A, which is expected to increase upon CIP2A inhibition.
-
Immunoprecipitation: Lyse treated cells and immunoprecipitate PP2A from the lysates using an anti-PP2A antibody conjugated to protein A/G beads.
-
Phosphatase Reaction: Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.
-
Data Analysis: Quantify the PP2A activity based on a phosphate standard curve and normalize to the amount of immunoprecipitated PP2A.[14][15][16]
Conclusion
This compound presents a promising therapeutic strategy by targeting the CIP2A/PP2A/Akt pathway, which is frequently dysregulated in cancer. This guide provides a framework for the comparative evaluation of TD52 against other inhibitors of this pathway. The provided data and protocols are intended to facilitate further research and development in this area. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems to generate robust and comparable data.
References
- 1. Penfluridol inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor‐mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Penfluridol inhibits melanoma growth and metastasis through enhancing von Hippel‒Lindau tumor suppressor-mediated cancerous inhibitor of protein phosphatase 2A (CIP2A) degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. CIP2A as a Key Regulator for AKT Phosphorylation Has Partial Impact Determining Clinical Outcome in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
Comparative Analysis of TD52 Dihydrochloride's Therapeutic Index: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the therapeutic index (TI) remains a critical determinant of a drug's clinical viability, signifying the balance between its efficacy and toxicity. This guide provides a comparative analysis of the therapeutic index of TD52 dihydrochloride, a novel inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), against its parent compound, Erlotinib. Due to the limited availability of public preclinical toxicity data for this compound, this comparison leverages available information on Erlotinib as a benchmark for evaluating its potential therapeutic window.
Executive Summary
This compound, a derivative of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, has emerged as a potent and selective inhibitor of CIP2A.[1] This novel mechanism of action, which involves the reactivation of protein phosphatase 2A (PP2A) to induce apoptosis in cancer cells, suggests a potentially distinct and improved safety profile compared to EGFR-centric therapies.[1] Erlotinib is known for its narrow therapeutic index, a characteristic of many targeted cancer drugs. This analysis aims to synthesize the available preclinical data to provide a preliminary assessment of this compound's therapeutic potential.
Data Presentation: Therapeutic Index Comparison
The therapeutic index is calculated as the ratio of the toxic dose in 50% of the population (TD50) or the lethal dose (LD50) to the effective dose in 50% of the population (ED50). A higher TI indicates a wider margin of safety. The following table summarizes the available preclinical data for this compound and Erlotinib. It is important to note the absence of publicly available TD50 or LD50 data for this compound, a critical gap for a definitive TI calculation.
| Compound | Target | Efficacy (ED50 or Effective Dose) | Toxicity (TD50 or LD50) | Therapeutic Index (TI = TD50/ED50) |
| This compound | CIP2A | 10 mg/kg/day (in vivo, mouse xenograft model)[2] | Data not available | Not calculable |
| Erlotinib | EGFR | 25 mg/kg/day (in vivo, mouse model) | Data not available | Narrow (clinically observed) |
Note: The effective dose for this compound is based on a study showing tumor growth reduction in a mouse xenograft model.[2] The effective dose for Erlotinib is derived from preclinical studies in similar models. The therapeutic index for Erlotinib is described as narrow based on clinical observations.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting the oncoprotein CIP2A. This inhibition leads to the reactivation of the tumor suppressor protein phosphatase 2A (PP2A). Activated PP2A then dephosphorylates and inactivates pro-survival signaling molecules, most notably Akt, ultimately leading to apoptosis in cancer cells.
Figure 1: Signaling pathway of this compound.
Experimental Protocols
Determination of In Vivo Efficacy (ED50)
A standard experimental protocol to determine the effective dose (ED50) of an anti-cancer agent in a preclinical setting involves a tumor xenograft model.
1. Cell Culture and Implantation:
-
Human cancer cells (e.g., triple-negative breast cancer cell line MDA-MB-231) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
3. Drug Administration:
-
The investigational drug (e.g., this compound) is administered at various dose levels (e.g., 5, 10, 20 mg/kg/day) via a specific route (e.g., oral gavage).
-
The control group receives the vehicle solution.
4. Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored.
5. Data Analysis:
-
The dose that causes a 50% reduction in tumor growth compared to the control group at the end of the study is determined as the ED50.
Determination of In Vivo Toxicity (TD50/LD50)
To determine the toxic dose (TD50) or lethal dose (LD50), a dose-escalation study is typically performed in healthy animals.
1. Animal Model:
-
A suitable animal model (e.g., mice or rats) is selected.
2. Dose Escalation:
-
The drug is administered at progressively increasing doses to different groups of animals.
3. Observation:
-
Animals are closely monitored for signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Blood samples may be collected for hematological and biochemical analysis.
-
At the end of the study, a full necropsy and histopathological examination of major organs are performed.
4. Data Analysis:
-
The TD50 is the dose at which 50% of the animals show a specific sign of toxicity.
-
The LD50 is the dose at which 50% of the animals die.
Experimental Workflow for Therapeutic Index Determination
The determination of a therapeutic index involves a multi-step process that integrates both efficacy and toxicity studies.
References
Safety Operating Guide
Proper Disposal of TD52 Dihydrochloride: A Safety and Logistical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of TD52 dihydrochloride, a potent inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Key Chemical and Safety Data
| Property | TD52 | Erlotinib Hydrochloride |
| CAS Number | 1798328-24-1 | 183319-69-9 |
| Molecular Formula | C₂₄H₁₆N₄ | C₂₂H₂₄ClN₃O₄ |
| Appearance | Yellow solid | - |
| Solubility | DMSO: 2 mg/mL | Low water solubility |
| Known Hazards | Toxicological properties not fully investigated.[1] | Harmful if swallowed.[2][3][4] May cause long-lasting harmful effects to aquatic life.[3][5] |
Experimental Protocols for Disposal
The recommended disposal procedure is based on established best practices for chemical waste management, considering the limited specific data for this compound. The primary principle is to treat this compound as hazardous waste.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][6]
-
Containment:
-
For solid waste (e.g., unused reagent, contaminated consumables), carefully sweep the material into a suitable, clearly labeled, and sealable hazardous waste container.[1] Avoid creating dust.[1]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container. Do not pour solutions down the drain.[2][3]
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information (e.g., "Toxic if swallowed," "Aquatic Hazard").
-
Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
Waste Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Comply with all local, state, and federal regulations for hazardous waste disposal.[2][3][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling TD52 dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling TD52 dihydrochloride, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective equipment.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield. | In situations with a potential for splashing, goggles and a face shield are recommended.[1] Contact lenses should be avoided as they can trap vapors and interfere with emergency eye washing. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile), lab coat, and protective clothing. | Choose gloves that are resistant to the specific chemical and any solvents being used.[1] Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If vapors or aerosols are generated, a respirator is required. |
| Foot Protection | Closed-toe shoes. | Shoes should cover the entire foot; perforated shoes or sandals are not permitted in areas where chemicals are handled.[2] |
Hazard Identification and Precautionary Measures
This compound is a hazardous substance that requires careful handling. Key hazards identified in the safety data sheet include:
-
Physical Hazards: Highly flammable liquid and vapor.
-
Health Hazards: Harmful if swallowed, may be fatal if swallowed and enters airways, causes skin irritation, causes serious eye irritation, toxic if inhaled, may cause respiratory irritation, and may cause cancer.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
Avoid breathing mist or vapors.
-
Wash skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
